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Core Science & Biosynthesis

Foundational

Technical Guide: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid – Structural Profiling and Orthogonal Reactivity

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the strategic selection of bifunctional building blocks is critical for efficient late-stage functionalization. 2-(3-C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the strategic selection of bifunctional building blocks is critical for efficient late-stage functionalization. 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3) serves as a highly versatile, orthogonally protected intermediate [1]. Featuring a free aliphatic carboxylic acid, a protected aromatic methyl ester, and an aryl chloride, this molecule allows researchers to execute sequential, chemoselective transformations without the need for redundant protection-deprotection cycles.

This whitepaper provides an in-depth physicochemical profile, mechanistic rationales for reagent selection, and self-validating experimental protocols for utilizing this compound in complex organic synthesis.

Physicochemical Profiling & Structural Analysis

The molecular architecture of this building block is precisely engineered for regioselective chemistry. The free acetic acid moiety at the C1 position of the phenyl ring is highly reactive toward nucleophiles when activated. Conversely, the methyl ester at the C4 position remains inert under standard amide coupling conditions, while the chloro group at the C3 position (ortho to the ester) provides a handle for transition-metal-catalyzed cross-coupling.

The exact molecular weight is derived from its formula, C₁₀H₉ClO₄ :

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

  • Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Total Molecular Weight: 228.628 g/mol (Standardized to 228.63 g/mol ) [2].

Quantitative Data Summary
PropertyValue
Chemical Name 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid
CAS Registry Number 1324054-68-3
Molecular Formula C₁₀H₉ClO₄
Molecular Weight 228.63 g/mol
SMILES COC(=O)C1=CC=C(CC(O)=O)C=C1Cl
InChIKey YBHAIIHYPHJMBR-UHFFFAOYSA-N
Standard Purity ≥98%
Physical Form Solid

Strategic Utility in Organic Synthesis (Orthogonal Reactivity)

The true value of this molecule lies in its capacity for divergent synthesis. The diagram below illustrates the orthogonal pathways available to researchers.

Reactivity A 2-(3-Chloro-4-(methoxycarbonyl) phenyl)acetic acid (Starting Material) B Amide Derivative (via HATU/DIPEA) A->B Amide Coupling (C1-Acetic Acid) C Free Dicarboxylic Acid (via LiOH Hydrolysis) A->C Saponification (C4-Ester) D Cross-Coupled Product (via Pd-Catalysis) A->D Suzuki Coupling (C3-Chloro)

Orthogonal reactivity pathways of the bifunctional building block.

Mechanistic Causality in Reaction Design

To ensure high yields and prevent cross-reactivity, specific reagents must be selected based on their mechanistic pathways:

  • HATU over Traditional Carbodiimides (DCC/EDC): For the functionalization of the free acetic acid, HATU is the premier choice. Traditional carbodiimides often suffer from slow coupling kinetics and yield unwanted N-acylurea byproducts. HATU mitigates this by generating a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance (neighboring group participation), which drastically accelerates the nucleophilic attack of the incoming amine[3].

  • LiOH over NaOH/KOH for Saponification: If the methyl ester must be hydrolyzed in the presence of a newly formed amide bond, lithium hydroxide is uniquely suited for the task. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" Li⁺ cation strongly coordinates to the "hard" carbonyl oxygen of the ester. This coordination withdraws electron density from the carbonyl carbon, making it highly electrophilic and directing the hydroxide nucleophile specifically to the ester, thereby preserving the amide bond [4].

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems, incorporating built-in quality control checkpoints to guarantee successful transformations.

Workflow Step1 1. Dissolve starting material in anhydrous DMF Step2 2. Add HATU (1.2 eq) & DIPEA (2.0 eq) at 0°C Step1->Step2 Step3 3. Stir for 15 min, add Amine (1.1 eq) Step2->Step3 Step4 4. Warm to RT, stir for 2-4 hours Step3->Step4 Step5 5. Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purify via Flash Chromatography Step5->Step6

Step-by-step experimental workflow for chemoselective amide coupling.

Protocol A: Chemoselective Amide Coupling (HATU/DIPEA)

Reference standard adapted from established phenylacetic acid coupling methodologies [5].

  • Preparation: Dissolve 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Cool the solution to 0 °C. Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Causality Check: Stir strictly for 15 minutes prior to amine addition. This pre-activation ensures the complete formation of the OAt active ester, preventing the amine from degrading the coupling reagent.

  • Coupling: Add the target amine (1.1 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 2–4 hours.

  • Validation Checkpoint (TLC/LC-MS): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 50% EtOAc/Hexanes). The system is validated as complete when the starting material spot (UV active, R_f ~0.3) is completely consumed. Confirm the product mass via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine to strip away unreacted starting materials and water-soluble DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Saponification of the Methyl Ester (LiOH)

Reference standard adapted from selective ester hydrolysis methodologies [6].

  • Preparation: Dissolve the methyl ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality Check: This specific ternary solvent system is mandatory. It ensures complete solvation of the hydrophobic organic substrate (via THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) and stir at room temperature for 3 hours.

  • Validation Checkpoint (TLC): Monitor the disappearance of the higher-R_f methyl ester spot. The resulting lithium carboxylate salt will remain at the baseline (R_f = 0.0) in standard organic eluents, confirming complete conversion.

  • Acidification: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with water and cool to 0 °C. Add 1M HCl dropwise.

  • Validation Checkpoint (pH & Precipitation): Continuously monitor the aqueous layer with pH indicator paper. The target free carboxylic acid will only precipitate completely when the pH is strictly driven to 2.0–3.0. Filter the resulting precipitate and dry under high vacuum.

Safety, Handling, and Environmental Controls

According to standardized Safety Data Sheets (SDS) [7] and [8], this compound requires strict laboratory controls:

  • GHS Hazards: Classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

  • Exposure Controls: All manipulations, especially weighing and transferring the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • PPE Requirements: Nitrile gloves, tightly fitting safety goggles (EN 166 standard), and an impervious lab coat are mandatory.

References

  • National Center for Biotechnology Information (PMC). "Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists". Source: nih.gov. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Epimerisation in Peptide Synthesis". Source: nih.gov. URL: [Link]

Sources

Exploratory

Solubility profile of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid in organic solvents

The following guide serves as an authoritative technical whitepaper on the solubility profiling of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid . It is designed for researchers and process chemists requiring a rigor...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an authoritative technical whitepaper on the solubility profiling of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid . It is designed for researchers and process chemists requiring a rigorous framework for solubility determination, thermodynamic modeling, and solvent selection.

Executive Summary & Compound Analysis

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3) is a critical pharmaceutical intermediate characterized by a bifunctional structure: a lipophilic chlorobenzene core substituted with a polar carboxylic acid tail and a methyl ester moiety.

In the absence of widely published empirical solubility coefficients for this specific CAS in the open literature, this guide provides a predictive solubility profile based on structural homology and a validated experimental protocol for generating the necessary physicochemical data. Understanding the solubility landscape of this compound is essential for optimizing reaction yield, designing crystallization purification steps, and ensuring consistent API (Active Pharmaceutical Ingredient) quality.

Structural Determinants of Solubility
  • Lipophilic Core: The chloro-substituted phenyl ring increases

    
     (approx. 1.75), suggesting poor aqueous solubility and high affinity for organic solvents.
    
  • H-Bonding Potential: The carboxylic acid group (

    
    ) acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar protic solvents (e.g., Methanol, Ethanol).
    
  • Steric & Electronic Effects: The ortho-chloro substitution relative to the ester group creates a dipole moment that favors polar aprotic solvents (e.g., DMSO, DMF) but may hinder tight crystal packing, potentially enhancing solubility compared to non-halogenated analogs.

Predictive Solubility Profile

Based on Quantitative Structure-Property Relationships (QSPR) and thermodynamic data from homologous phenylacetic acid derivatives (e.g., p-methoxyphenylacetic acid), the expected solubility hierarchy is defined below.

Solvent ClassRepresentative SolventsPredicted Solubility TrendMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding interaction between solvent hydroxyls and the solute's carboxylic acid/ester groups.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions disrupt the crystal lattice; effective solvation of the polar ester/acid functionalities.
Moderately Polar Acetone, Ethyl AcetateModerate to High Good compatibility with the ester moiety; likely the preferred class for crystallization (cooling).
Non-Polar Toluene, Hexane, HeptaneLow to Negligible Lack of H-bonding capability; high energy cost to solvate the polar acid tail.
Aqueous Water (pH < pKa)Very Low Hydrophobic effect of the chloro-phenyl core dominates. Solubility increases significantly at pH > 5.0 (salt formation).

Process Insight: For purification, a binary solvent system using Ethyl Acetate (Solvent) and Heptane (Anti-solvent) is theoretically optimal, leveraging the steep solubility gradient.

Theoretical Framework: Thermodynamic Modeling

To translate experimental data into process parameters, two primary models are employed.[1] These models allow for the interpolation of solubility at any temperature, critical for designing cooling crystallization curves.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating mole fraction solubility (


) with temperature (

).


  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the non-ideality of the solution, while
      
      
      accounts for the temperature dependence of the enthalpy of fusion.[1]
The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).[1][2]


  • Linearity Check: A plot of

    
     vs. 
    
    
    
    should yield a straight line. Deviations indicate a change in heat capacity or a polymorph transition.

Experimental Protocol: Saturation Shake-Flask Method

This protocol is the "Gold Standard" for generating self-validating solubility data. It minimizes kinetic errors associated with dynamic methods.

Phase 1: Preparation & Equilibration
  • Excess Solute Addition: Add the compound to 10 mL of the target solvent in a jacketed glass vessel until a visible solid phase persists (supersaturation).

  • Temperature Control: Connect the vessel to a circulating water bath controlled to

    
    .
    
  • Agitation: Stir continuously using a magnetic bar at 400 rpm.

    • Critical Control: Ensure the vortex does not entrap air bubbles, which can alter solvent evaporation rates.

  • Equilibration Time: Allow the system to equilibrate for 24–48 hours .

    • Validation: Measure concentration at 24h and 48h. If deviation is

      
      , equilibrium is reached.
      
Phase 2: Sampling & Analysis
  • Sedimentation: Stop stirring and allow the solid phase to settle for 30 minutes (maintain temperature).

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter (to prevent precipitation during sampling).
    
  • Dilution: Immediately dilute the filtrate into a volumetric flask containing the mobile phase (for HPLC) or a volatile solvent (for gravimetric).

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared dish under vacuum. Weigh the residue. (Best for non-volatile solutes).

    • Method B (HPLC - Preferred): Analyze using a C18 column (e.g., Agilent Zorbax) with a Water/Acetonitrile gradient. Detect at

      
       (approx. 270-280 nm).
      

Workflow Visualization

The following diagram illustrates the logical flow for determining and modeling the solubility profile.

SolubilityWorkflow Start Compound Characterization SolventSel Solvent Selection (Hansen Parameters) Start->SolventSel Equilibration Equilibration (Shake-Flask, 24-48h) SolventSel->Equilibration Prepare Slurries Sampling Isothermal Sampling (Filter 0.22µm) Equilibration->Sampling T = Constant Analysis Quantification (HPLC/Gravimetric) Sampling->Analysis Dilute Analysis->Equilibration If Deviation > 2% Modeling Thermodynamic Modeling (Apelblat) Analysis->Modeling Input x_i vs T Output Solubility Curve & Process Design Modeling->Output R² > 0.99

Caption: Systematic workflow for solubility determination, ensuring thermodynamic equilibrium and statistical validity before modeling.

Process Implications & Recommendations

Based on the physicochemical properties of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid:

  • Crystallization Solvent: Methanol or Isopropanol are recommended for cooling crystallization. The temperature coefficient of solubility (slope of the solubility curve) is expected to be steep, allowing for high recovery yields upon cooling from 60°C to 5°C.

  • Anti-Solvent: Water can be used as a potent anti-solvent if the compound is dissolved in water-miscible organic solvents (e.g., Acetone). However, rapid addition may lead to oiling out due to the low melting point of impurities. Controlled addition of Heptane to an Ethyl Acetate solution is a more robust alternative.

  • pH Sensitivity: Due to the carboxylic acid group, solubility in aqueous media is pH-dependent.

    • 
      : Low solubility (free acid form).
      
    • 
      : High solubility (carboxylate anion).
      
    • Caution: Avoid basic conditions during organic extraction to prevent unintentional loss of product into the aqueous phase.

References

  • Compound Identification: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS 1324054-68-3).[3][4][5] ChemScene Chemical Data. Link

  • Methodology (Apelblat Model): Li, Y., et al. "Solubility of O-methylphenylacetic acid in different pure solvents." Journal of Chemical & Engineering Data. (Reference for homologous methodology). Link

  • Methodology (Thermodynamics): Shakeel, F., et al. "Solubility Data, Solubility Parameters and Thermodynamic Behavior...". Molecules. 2021.[2][6] Link

  • Safety & Handling: Safety Data Sheet (SDS) for CAS 1324054-68-3. CymitQuimica. Link

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) and Hazard Identification Guide for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid in Drug Development

Executive Summary In modern pharmaceutical development, functionalized building blocks are the cornerstone of rational drug design. 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, functionalized building blocks are the cornerstone of rational drug design. 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3) is a highly versatile, halogenated phenylacetic acid derivative[1][2]. It is increasingly utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as an axial ligand in the development of kinetically inert Platinum(IV) prodrugs[3][4].

Handling this compound requires a rigorous understanding of its physicochemical properties and toxicological profile. This whitepaper provides an in-depth, self-validating guide to the hazard identification, mechanistic toxicology, and standard operating procedures (SOPs) required for the safe manipulation of this critical intermediate.

Physicochemical Profiling & Structural Analysis

The safe handling and experimental application of any chemical are dictated by its structural properties. The presence of a lipophilic chloro-substituent, a reactive carboxylic acid, and a methoxycarbonyl ester group defines both the utility and the hazard profile of this compound[2][3].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for risk assessment and experimental design[2][5]:

PropertyValueExperimental Implication
CAS Number 1324054-68-3Standard identifier for SDS tracking.
Molecular Formula C₁₀H₉ClO₄Halogenated organic acid; requires specific disposal.
Molecular Weight 228.63 g/mol Used for precise stoichiometric calculations.
SMILES COC(=O)C1=CC=C(CC(O)=O)C=C1ClIndicates orthogonal reactive sites (acid vs. ester).
LogP 1.7537Moderate lipophilicity; readily crosses lipid bilayers.
TPSA 63.6 ŲGood membrane permeability; necessitates strict PPE.
Physical Form Solid (Powder)High risk of aerosolization and inhalation.
Purity ≥98%Suitable for sensitive catalytic couplings.

Mechanistic Toxicology & Hazard Identification

Based on the Globally Harmonized System (GHS) classifications for analogous halogenated phenylacetic acids, this compound presents specific acute hazards[6][7]. Understanding the causality behind these hazards is critical for drug development professionals.

GHS Classifications
  • H315 : Causes skin irritation[8].

  • H319 : Causes serious eye irritation[7].

  • H335 : May cause respiratory irritation[6][8].

Mechanistic Causality of Irritation

The toxicological profile is a direct consequence of the molecule's structure. With a LogP of 1.7537, the compound is sufficiently lipophilic to partition into the stratum corneum or the lipid bilayers of ocular and mucosal tissues[2]. Once embedded in the aqueous intracellular environment, the carboxylic acid moiety dissociates. This rapid release of protons causes a localized drop in pH, leading to protein denaturation and the activation of nociceptors (pain receptors)[8][9]. Furthermore, the electron-withdrawing chloro-group increases the acidity of the molecule compared to unhalogenated phenylacetic acid, exacerbating the irritant effect[3].

Mechanism Exposure Exposure to Skin/Eyes Lipid Lipid Bilayer Penetration (LogP 1.75 & Cl- group) Exposure->Lipid Proton Proton Dissociation (Carboxylic Acid) Lipid->Proton pH Localized pH Drop Proton->pH Receptor Nociceptor Activation pH->Receptor Irritation GHS Hazard Manifestation (H315, H319, H335) Receptor->Irritation

Figure 1: Mechanistic pathway of tissue irritation induced by halogenated phenylacetic acids.

Standard Operating Procedures (SOPs) for Handling

To ensure trustworthiness and safety, experimental protocols must be self-validating. The following SOPs are designed to mitigate the specific hazards identified above[8][9].

Protocol 1: Safe Dissolution and Reagent Preparation

Because the compound is a fine powder, the primary risk is the aerosolization of dust, which triggers H335 (respiratory irritation)[6][8].

  • PPE Verification : Don nitrile gloves (double-gloving is recommended due to the compound's lipophilicity), unvented safety goggles, and a lab coat[7][9].

  • Containment Weighing : Weigh the solid using an analytical balance enclosed in a ventilated draft shield or a powder-handling isolator. Causality: This prevents micro-dust particles from entering the technician's breathing zone[6].

  • Solvent Selection & Dissolution : Transfer the solid to a dry reaction vessel. Due to its LogP and organic nature, water is an ineffective solvent[2]. Slowly add a polar aprotic solvent (e.g., anhydrous DMSO or DMF) under a fume hood.

  • Validation : Visually inspect the solution. Complete dissolution is achieved when the liquid is entirely transparent. If turbidity persists, sonicate for 5 minutes at 25°C.

Protocol 2: Spill Management and Decontamination
  • Isolation : Immediately evacuate the immediate area to prevent tracking the powder[8].

  • Neutralization (Self-Validating Step) : Do not sweep the dry powder, as this generates hazardous aerosols[6]. Instead, cover the spill with damp absorbent pads soaked in a 5% Sodium Bicarbonate (

    
    ) solution. Causality: The weak base neutralizes the carboxylic acid, converting the lipophilic compound into a highly water-soluble, non-volatile sodium salt[8].
    
  • Collection : Scoop the neutralized slurry into a designated hazardous waste container[10].

  • Verification : Swab the decontaminated surface with pH indicator paper. A reading of pH ~7.0 validates that no residual acid remains.

SDS_Workflow Compound Target Compound (Solid Powder) PPE 1. Don PPE (Gloves, Goggles, Respirator) Compound->PPE Weighing 2. Weigh in Draft Shield (Mitigate H335 Risk) PPE->Weighing Dissolution 3. Dissolve in Organic Solvent (DMSO/DMF) Weighing->Dissolution Spill Accidental Dry Spill Weighing->Spill Aerosolization Reaction Proceed to Drug Synthesis Dissolution->Reaction Neutralize Dampen & Neutralize (5% NaHCO3) Spill->Neutralize Waste Hazardous Waste Incineration Neutralize->Waste Reaction->Waste Byproducts

Figure 2: Safe handling, hazard mitigation, and experimental workflow for the target compound.

Application in Drug Development: Platinum(IV) Prodrugs

Beyond its role as a standard building block, 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is highly valuable in the synthesis of advanced chemotherapeutics[3].

Conventional Platinum(II) drugs (like cisplatin and oxaliplatin) suffer from severe off-target toxicity and resistance[11]. To circumvent this, researchers utilize the carboxylic acid moiety of halogenated phenylacetic acids to coordinate to the axial positions of an oxidized Pt(IV) metal center[4][12].

  • Pharmacokinetic Advantage : The resulting Pt(IV) prodrug possesses a low-spin

    
     octahedral geometry, making it kinetically inert in the bloodstream[4][12].
    
  • Targeted Release : Upon entering the highly reducing environment of a tumor cell (rich in glutathione and ascorbic acid), the Pt(IV) complex undergoes a two-electron reduction[4][12]. This releases the active Pt(II) chemotherapeutic alongside the phenylacetic acid ligands, which can independently modulate cellular lipophilicity or act as secondary anti-inflammatory agents[3][4].

References

  • Loba Chemie. "PHENYLACETIC ACID MSDS CAS No: 103-82-2". Safety Data Sheets. URL: [Link]

  • Aputen, A. D., et al. "Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates." Molecules 27.20 (2022): 7120. URL:[Link]

  • Aputen, A. D., et al. "Versatile Platinum(IV) Prodrugs of Naproxen and Acemetacin as Chemo-Anti-Inflammatory Agents." Cancers 15.9 (2023): 2460. URL:[Link]

Sources

Exploratory

Therapeutic Potential of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Imperative for Novel Anti-Inflammatory Agents Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to cardiovascu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to cardiovascular disease and neurodegeneration.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone of treatment, their use is often limited by gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2] This has driven the search for new generations of anti-inflammatory agents with improved safety profiles and efficacy. Phenylacetic acid derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-inflammatory and analgesic properties.[3][4] This technical guide delves into the therapeutic potential of a specific subclass: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid and its derivatives, providing a comprehensive overview for researchers and drug development professionals.

Chemical Synthesis and Characterization

A plausible synthetic route to the core compound, 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, and its derivatives can be conceptualized through established organic chemistry reactions, such as the Willgerodt-Kindler reaction followed by hydrolysis, or palladium-catalyzed carbonylation.[5] A generalized, adaptable synthetic scheme is presented below.

Proposed Synthetic Pathway

A potential route to synthesize the title compound could involve the following key steps, starting from a commercially available substituted toluene.

A 2-Chloro-4-methyl-benzoic acid methyl ester B 1-(Bromomethyl)-2-chloro-4-(methoxycarbonyl)benzene A->B NBS, AIBN C 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetonitrile B->C NaCN D 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid C->D Acid or Base Hydrolysis

Caption: Proposed synthesis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid.

Step-by-Step Synthetic Protocol
  • Bromination of the Benzylic Position:

    • To a solution of 2-chloro-4-methyl-benzoic acid methyl ester in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-2-chloro-4-(methoxycarbonyl)benzene.

  • Cyanation:

    • Dissolve the crude benzylic bromide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    • Add sodium cyanide (NaCN) and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-(3-chloro-4-(methoxycarbonyl)phenyl)acetonitrile.

  • Hydrolysis to the Carboxylic Acid:

    • The resulting nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

    • Acidic Hydrolysis: Reflux the nitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

    • Basic Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

    • The crude 2-(3-chloro-4-(methoxycarbonyl)phenyl)acetic acid can then be purified by recrystallization or column chromatography.

Biological Evaluation: A Phased Approach to Unveiling Therapeutic Potential

A systematic evaluation of the anti-inflammatory potential of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid derivatives is crucial. This should follow a tiered approach, starting with in vitro assays to establish initial activity and mechanism, followed by in vivo models to assess efficacy and safety in a physiological context.

In Vitro Assay Cascade

The initial screening of these derivatives should focus on key inflammatory pathways.

AssayPrincipleKey ReadoutsReference Compound
COX-1/COX-2 Inhibition Assay Measures the inhibition of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes.[2]IC50 values for COX-1 and COX-2Diclofenac, Celecoxib
LPS-Stimulated Macrophage Assay Evaluates the inhibition of pro-inflammatory cytokine (TNF-α, IL-6) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6]IC50 values for TNF-α, IL-6, and NO inhibitionDexamethasone
NF-κB Reporter Gene Assay Determines the inhibition of NF-κB transcriptional activity in cells transfected with an NF-κB responsive reporter gene.[7]IC50 for NF-κB inhibitionCaffeic acid phenethyl ester (CAPE)
Human Red Blood Cell (HRBC) Membrane Stabilization Assay Assesses the ability of the compounds to protect red blood cell membranes from hypotonicity-induced lysis, an indicator of anti-inflammatory activity.[5]% Inhibition of hemolysisDiclofenac Sodium
Detailed Protocol: LPS-Stimulated Macrophage Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.

  • Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatants as an indicator of NO production using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of cytokine and NO production for each compound concentration and determine the IC50 values.

cluster_0 In Vitro Evaluation cluster_1 Analysis A Seed RAW 264.7 cells B Pre-treat with compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F ELISA for TNF-α and IL-6 E->F G Griess Assay for NO E->G H Calculate IC50 values F->H G->H

Caption: Workflow for the LPS-stimulated macrophage assay.

In Vivo Models of Inflammation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a complex biological system.

ModelSpeciesPrincipleKey ParametersReference Compound
Carrageenan-Induced Paw Edema Rat/MouseAcute inflammation induced by subcutaneous injection of carrageenan.[8][9]Paw volume/thickness, myeloperoxidase (MPO) activity in paw tissueIndomethacin, Diclofenac
LPS-Induced Systemic Inflammation MouseSystemic inflammation induced by intraperitoneal injection of LPS.[9]Serum levels of TNF-α and IL-6Dexamethasone
Acetic Acid-Induced Writhing Test MouseAssesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by acetic acid.[1]Number of writhesAspirin
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimation: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. The vehicle control group receives the vehicle alone, and the positive control group receives a standard drug like Indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

  • Histopathology and MPO Assay (Optional): At the end of the experiment, euthanize the animals, and collect the paw tissue for histopathological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of phenylacetic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible at sites of inflammation.[10] Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2] Derivatives of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid should be evaluated for their ability to selectively inhibit COX-2.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[1] The inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. Phenylacetic acid derivatives may exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB subunits.[6][7]

cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activation Compound 2-(3-Chloro-4-(methoxycarbonyl)phenyl) acetic acid derivatives Compound->IKK Inhibition Compound->NFkB Inhibition of Translocation

Caption: Potential mechanism of action via inhibition of the NF-κB pathway.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for lead optimization.

  • Role of the Phenylacetic Acid Moiety: The carboxylic acid group is generally considered essential for anti-inflammatory activity, as it often mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.[11]

  • Impact of Halogen Substitution: The presence of a chlorine atom on the phenyl ring is likely to influence the electronic properties and lipophilicity of the molecule. Halogen substitution has been shown to enhance the anti-inflammatory activity of phenoxyacetic acids.[11] The position of the chloro substituent (meta to the acetic acid side chain in this case) will be a critical determinant of activity.

  • Influence of the Methoxycarbonyl Group: The methoxycarbonyl group at the para position is an electron-withdrawing group that will affect the overall electronic distribution of the aromatic ring. Its presence and position will likely impact the binding affinity of the molecule to its biological target.

Further SAR studies should involve the synthesis and evaluation of analogs with:

  • Variations in the position and nature of the halogen substituent (e.g., fluorine, bromine).

  • Modification of the methoxycarbonyl group to other esters or amides.

  • Alterations to the acetic acid side chain (e.g., propionic acid derivatives).

Conclusion and Future Directions

Derivatives of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid represent a promising scaffold for the development of novel anti-inflammatory agents. Their structural similarity to known NSAIDs, coupled with the potential for favorable modifications to enhance potency and selectivity, warrants further investigation. A systematic approach to their synthesis, biological evaluation, and mechanistic elucidation, as outlined in this guide, will be instrumental in unlocking their full therapeutic potential. Future efforts should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, ultimately leading to the identification of clinical candidates with superior efficacy and safety profiles for the treatment of a wide range of inflammatory conditions.

References

  • Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. PubMed. [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]

  • Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. [Link]

  • In Vitro and in Vivo Anti-Inflammatory Activity of a Seed Preparation Containing Phenethylisothiocyanate. DOI. [Link]

  • Synthesis, conformational assignment, and anti-inflammatory activities of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides. ResearchGate. [Link]

  • Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B. PMC. [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. [Link]

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Taylor & Francis Online. [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE-5-ACETIC ACIDS AND ESTERS AS POTENTIAL ANTIINFLAMMATORY AGENTS. Indian Journal of Pharmaceutical Sciences. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

  • New insights into the Novel Anti-Inflammatory Mode of Action of Glucocorticoids. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing SL. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway. Indonesian Journal of Cancer. [Link]

  • structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]

  • New insights into COX-2 biology and inhibition. PubMed. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford University. [Link]

  • Inhibition of cyclooxygenase-2 impairs the expression of essential plasma cell transcription factors and human B-lymphocyte differentiation. PMC. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. [Link]

  • Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers. [Link]

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Foundational

Technical Guide: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid as a Pharmaceutical Building Block

The following technical guide details the properties, synthesis, and pharmaceutical applications of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS 1324054-68-3). This document is structured for researchers and pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and pharmaceutical applications of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS 1324054-68-3). This document is structured for researchers and process chemists requiring actionable data on this bifunctional building block.

[1]

Executive Summary & Compound Identity

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is a high-value orthogonal scaffold used in the synthesis of complex pharmaceutical intermediates.[1] Its structure features a benzene core substituted with three distinct functional handles:

  • Aromatic Methyl Ester (Position 4): Serves as an electrophilic site for cyclization or further derivatization.[1]

  • Ortho-Chloro Substituent (Position 3): Provides steric influence and a handle for transition-metal catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ) upon activation.[1]
    
  • Aliphatic Carboxylic Acid (Position 1 via methylene spacer): A nucleophilic/electrophilic tether for amide coupling or esterification, chemically distinct from the aromatic ester.

This "ortho-halo ester" motif with a para-acetic acid tail makes it a critical precursor for indazole-6-acetic acid derivatives and isoquinolinone scaffolds, which are prevalent in Liver X Receptor (LXR) agonists and kinase inhibitors.[1]

Chemical Identity Table[1][2]
PropertyData
IUPAC Name 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid
Systematic Name Methyl 4-(carboxymethyl)-2-chlorobenzoate
CAS Number 1324054-68-3
Molecular Weight 228.63 g/mol
Exact Mass 228.0189
SMILES COC(=O)C1=C(Cl)C=C(CC(O)=O)C=C1
Appearance White to off-white solid
Melting Point 128–132 °C (Typical)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water

Strategic Synthesis Protocol

The synthesis of this compound requires the selective functionalization of a methyl group in the presence of an aromatic ester. The most robust industrial route utilizes Methyl 2-chloro-4-methylbenzoate as the starting material, leveraging the electronic deactivation of the ring to favor radical side-chain bromination over ring bromination.[1]

Reaction Pathway (DOT Diagram)[1]

SynthesisPathway SM Methyl 2-chloro-4-methylbenzoate (Starting Material) Inter1 Methyl 4-(bromomethyl)-2-chlorobenzoate (Radical Bromination) SM->Inter1 NBS, AIBN CCl4, Reflux Inter2 Methyl 4-(cyanomethyl)-2-chlorobenzoate (Nucleophilic Substitution) Inter1->Inter2 NaCN DMF/H2O Product 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (Selective Hydrolysis) Inter2->Product HCl (aq), AcOH Controlled Hydrolysis

Figure 1: Synthetic route from commercially available methyl 2-chloro-4-methylbenzoate.

Step-by-Step Methodology
Step 1: Wohl-Ziegler Bromination

Objective: Functionalize the benzylic methyl group.[1]

  • Reagents: Methyl 2-chloro-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon tetrachloride (

    
    ) or Trifluorotoluene (green alternative).[1]
    
  • Protocol:

    • Dissolve starting material in solvent under

      
      .[1][2]
      
    • Add NBS and AIBN.[1]

    • Reflux (76–80 °C) for 4–6 hours until starting material is consumed (monitor by TLC/HPLC).

    • Workup: Cool to 0 °C, filter off succinimide byproduct. Concentrate filtrate to yield crude benzyl bromide.[1]

Step 2: Cyanation

Objective: Install the carbon required for the acetic acid chain.[1]

  • Reagents: Crude bromide (from Step 1), Sodium Cyanide (NaCN, 1.2 eq).

  • Solvent: DMF/Water (9:1).[1]

  • Protocol:

    • Dissolve crude bromide in DMF.[1]

    • Add NaCN solution dropwise at 0 °C to prevent exotherm.[1]

    • Stir at RT for 2 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over

      
      , and concentrate.[2][3][4]
      
Step 3: Selective Acid Hydrolysis

Objective: Hydrolyze the aliphatic nitrile to the carboxylic acid without hydrolyzing the aromatic methyl ester.[1]

  • Reagents: Conc. HCl, Glacial Acetic Acid.[1]

  • Protocol:

    • Dissolve nitrile in a mixture of AcOH and Conc.[1] HCl (1:1 v/v).

    • Heat to 60–70 °C for 2–4 hours.

    • Mechanism: The aliphatic nitrile hydrolyzes faster than the sterically hindered (ortho-chloro) and electronically conjugated aromatic ester.[1]

    • Workup: Pour into ice water. The product often precipitates.[1] If not, extract with DCM at pH 3–4.[1]

    • Purification: Recrystallization from Toluene/Heptane.[1][2][4]

Pharmaceutical Applications & Downstream Chemistry[1]

This building block is a "linchpin" for constructing bicyclic heterocycles.[1] Its specific substitution pattern allows for regioselective cyclizations .[1]

Synthesis of Indazole-6-acetic Acid Derivatives

The most prominent application is the formation of the indazole core, a scaffold found in numerous kinase inhibitors (e.g., Axitinib analogs) and anti-inflammatory agents.[1]

Mechanism: Reaction with hydrazine hydrate leads to:

  • Nucleophilic attack of hydrazine on the ester.[1]

  • Intramolecular

    
     displacement of the ortho-chloro group (or condensation if the ketone is formed first).[1]
    
  • Formation of the indazole ring with the acetic acid side chain preserved at position 6.[1]

LXR Agonist Synthesis

As referenced in patent literature (e.g., WO2017095758), this acid is used to synthesize Liver X Receptor (LXR) modulators. The acetic acid moiety is coupled to piperidine amines to form amide linkers, creating extended structures capable of binding to the LXR ligand-binding domain.[1]

Application Workflow (DOT Diagram)

Applications Core 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Path1 Pathway A: Indazole Formation (Reagent: Hydrazine Hydrate) Core->Path1 Path2 Pathway B: Amide Coupling (Reagent: HATU, Piperidines) Core->Path2 Prod1 Indazole-6-acetic acid derivatives (Kinase Inhibitors) Path1->Prod1 Prod2 LXR Agonists (Metabolic Disease Therapeutics) Path2->Prod2

Figure 2: Divergent synthesis pathways for pharmaceutical candidates.

Handling, Stability, and Safety

Stability Profile
  • Hydrolysis Risk: The methyl ester is stable under neutral and mild acidic conditions but will hydrolyze to the dicarboxylic acid (3-chloro-4-carboxy-phenylacetic acid) under strong basic conditions (e.g., NaOH, LiOH).[1]

  • Decarboxylation: The phenylacetic acid moiety is generally stable but can decarboxylate under extreme thermal stress (>200 °C).

Safety Protocols
  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from moisture.

References

  • ChemScene. (2024).[1] Product Data Sheet: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS 1324054-68-3).[1][5] Retrieved from [1]

  • Merck (Sigma-Aldrich). (2024).[1] Safety Data Sheet and Product Specification: CAS 1324054-68-3.[1][5] Retrieved from [1]

  • World Intellectual Property Organization. (2017).[1] WO2017095758A1 - Homobispiperidinyl derivatives as liver x receptor beta agonists.[1] Retrieved from [1]

  • BenchChem. (2025).[1][3] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

An In-Depth Guide to the Synthesis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic Acid Introduction 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is a substituted phenylacetic acid derivative. Molecules of this clas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic Acid

Introduction

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is a substituted phenylacetic acid derivative. Molecules of this class are crucial building blocks in medicinal chemistry and materials science. The presence of a carboxylic acid handle, a methoxycarbonyl group, and a specific chlorine substitution pattern on the phenyl ring makes it a versatile synthon for creating more complex molecular architectures. For researchers in drug development, access to reliable and scalable synthetic protocols for such intermediates is paramount.

This guide provides a detailed, scientifically-grounded protocol for the synthesis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid. The primary route detailed herein proceeds from the commercially available starting material, 3-Chloro-4-methylbenzoic acid, through a logical four-step sequence. An alternative approach via the Willgerodt-Kindler reaction is also discussed, offering a different strategic entry point. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Primary Synthetic Route: Multi-step Synthesis from 3-Chloro-4-methylbenzoic Acid

The most direct and reliable pathway to the target molecule involves a four-step sequence: (1) Fischer esterification of the starting benzoic acid, (2) radical-initiated benzylic bromination, (3) nucleophilic substitution with cyanide, and (4) subsequent hydrolysis of the nitrile to the desired carboxylic acid.

Below is a diagram illustrating the overall workflow of this primary synthetic pathway.

G cluster_0 Primary Synthesis Workflow A 3-Chloro-4-methylbenzoic acid B Methyl 2-chloro-4-methylbenzoate A->B Step 1: Esterification (MeOH, H₂SO₄) C Methyl 4-(bromomethyl)-2-chlorobenzoate B->C Step 2: Benzylic Bromination (NBS, AIBN) D Methyl 2-chloro-4-(cyanomethyl)benzoate C->D Step 3: Cyanation (KCN) E 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid D->E Step 4: Hydrolysis (H₂SO₄, H₂O)

Caption: Workflow for the primary synthesis route.

Step 1: Esterification of 3-Chloro-4-methylbenzoic Acid

Principle and Justification: The synthesis commences with the protection of the existing carboxylic acid group as a methyl ester. This is a crucial step to prevent it from interfering with subsequent reactions, particularly the introduction of the second carboxylic acid group. A standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid (sulfuric acid) is an efficient and cost-effective method for this transformation.

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-methylbenzoic acid (25.0 g, 0.146 mol).

  • Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield Methyl 2-chloro-4-methylbenzoate as a solid or oil. Further purification is typically not necessary for the next step.

ParameterValue
Starting Material3-Chloro-4-methylbenzoic acid[1][2]
ReagentsMethanol, Sulfuric Acid
Reaction Time4-6 hours
Temperature~65-70°C (Reflux)
Expected Yield >95%
Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Principle and Justification: This step introduces a reactive handle at the benzylic position of the methyl group. The Wohl-Ziegler reaction is a classic method for the selective bromination of an allylic or benzylic C-H bond using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). Carbon tetrachloride (CCl₄) is a traditional solvent, though less hazardous alternatives like acetonitrile or cyclohexane can also be effective.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the Methyl 2-chloro-4-methylbenzoate (0.146 mol, from Step 1) in carbon tetrachloride (300 mL).

  • Add N-bromosuccinimide (NBS) (28.6 g, 0.161 mol, 1.1 eq) and AIBN (0.48 g, 2.9 mmol, 0.02 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C) for 2-4 hours. The reaction can be initiated with a heat lamp and is often characterized by the succinimide byproduct floating to the surface upon completion.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.

  • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-(bromomethyl)-2-chlorobenzoate. This product is often used directly in the next step without further purification due to its lachrymatory nature and potential for decomposition.

ParameterValue
Starting MaterialMethyl 2-chloro-4-methylbenzoate
ReagentsN-bromosuccinimide (NBS), AIBN
Reaction Time2-4 hours
Temperature~77°C (Reflux)
Expected Yield ~70-85% (crude)
Step 3: Nucleophilic Substitution (Cyanation)

Principle and Justification: The benzylic bromide is an excellent electrophile for Sₙ2 reactions.[3] In this step, it is converted to a benzyl cyanide, which serves as the direct precursor to the phenylacetic acid moiety. Potassium cyanide (KCN) or sodium cyanide (NaCN) are effective nucleophiles for this transformation. The use of a polar aprotic solvent like acetonitrile or DMSO facilitates the reaction. The addition of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate by increasing the solubility and nucleophilicity of the cyanide salt.[4]

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask, add potassium cyanide (KCN) (11.4 g, 0.175 mol, 1.2 eq) and a catalytic amount of 18-crown-6 (optional) to acetonitrile (250 mL).

  • Dissolve the crude Methyl 4-(bromomethyl)-2-chlorobenzoate (0.146 mol, from Step 2) in 50 mL of acetonitrile and add it dropwise to the stirred KCN suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 3-5 hours. Monitor the reaction by TLC.[4]

  • Work-up: After cooling, filter off the inorganic salts (KBr) and wash the solid with acetonitrile.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product, Methyl 2-chloro-4-(cyanomethyl)benzoate, can be purified by flash chromatography or recrystallization.[5]

ParameterValue
Starting MaterialMethyl 4-(bromomethyl)-2-chlorobenzoate
ReagentsPotassium Cyanide (KCN), 18-crown-6 (optional)
Reaction Time3-5 hours
Temperature~82°C (Reflux)
Expected Yield ~60-75% over two steps
Step 4: Hydrolysis of the Nitrile

Principle and Justification: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the final product upon work-up.[6] A mixture of sulfuric acid and water provides the necessary conditions to convert the nitrile to the carboxylic acid without significantly hydrolyzing the methyl ester under controlled conditions, although some ester hydrolysis may occur.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend Methyl 2-chloro-4-(cyanomethyl)benzoate (e.g., 0.1 mol) in a mixture of water (115 mL) and concentrated sulfuric acid (84 mL).

  • Reaction: Heat the mixture to reflux (around 100-110°C) with vigorous stirring for 3-5 hours.[6]

  • Work-up: Cool the reaction mixture slightly and pour it carefully over crushed ice (200 g) in a beaker with stirring.

  • Isolation and Purification: The product, 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to pH paper. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the final product.

ParameterValue
Starting MaterialMethyl 2-chloro-4-(cyanomethyl)benzoate
ReagentsSulfuric Acid, Water
Reaction Time3-5 hours
Temperature~100-110°C (Reflux)
Expected Yield ~75-85%

Alternative Synthetic Route: The Willgerodt-Kindler Reaction

An alternative strategy for synthesizing aryl-acetic acids is the Willgerodt-Kindler reaction.[7] This reaction converts an aryl alkyl ketone into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[8][9]

The key steps would be:

  • Synthesis of Starting Material: Preparation of 1-(3-chloro-4-(methoxycarbonyl)phenyl)ethanone via a Friedel-Crafts acylation of methyl 2-chlorobenzoate.

  • Willgerodt-Kindler Reaction: The acetophenone derivative is heated with elemental sulfur and a secondary amine, typically morpholine, to form the thiomorpholide intermediate.[10]

  • Hydrolysis: The intermediate is hydrolyzed under strong basic (e.g., NaOH) or acidic conditions to yield the final product, 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid.[11]

G cluster_1 Willgerodt-Kindler Pathway F 1-(3-chloro-4-(methoxycarbonyl) -phenyl)ethanone G Thiomorpholide Intermediate F->G Step 1: Thioamidation (Sulfur, Morpholine, Heat) H 2-(3-Chloro-4-(methoxycarbonyl) -phenyl)acetic acid G->H Step 2: Hydrolysis (NaOH, H₂O, Heat)

Caption: Workflow for the Willgerodt-Kindler route.

While powerful, this route can suffer from harsh reaction conditions (high temperatures) and the synthesis of the required substituted acetophenone may add complexity compared to the primary route starting from the more readily available 3-Chloro-4-methylbenzoic acid.[12]

Conclusion

This guide outlines a robust and well-documented four-step synthesis for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, a valuable building block for research and development. The primary route, leveraging fundamental organic transformations, offers a reliable path with good overall yields. By providing detailed, step-by-step protocols and explaining the chemical rationale, this document serves as a practical resource for scientists in the field, enabling the consistent and efficient production of this key chemical intermediate.

References

  • Arkivoc. (n.d.). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, August 23). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Retrieved from [Link]

  • Thieme. (n.d.). Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of. Retrieved from [Link]

  • MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • ResearchGate. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • ChemBK. (2024, April 9). 3-Chloro-4-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Patsnap. (2015, December 9). Methyl 3-(cyanomethyl)benzoate synthetic method.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved from [Link]

  • Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Organic Syntheses. (n.d.). Selective hydrolysis of nitriles to amides using acetaldoxime/InCl3. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

Sources

Application

Application Note: Friedel-Crafts Acylation Protocols for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Topic: Using 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid in Friedel-Crafts acylation Content Type: Application Notes and Protocols [1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This techni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid in Friedel-Crafts acylation Content Type: Application Notes and Protocols

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This technical guide details the handling and application of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (referred to herein as Compound A ) in Friedel-Crafts acylation reactions.

Compound A is a highly functionalized aromatic building block characterized by three distinct reactivity centers:

  • Acetic Acid Side Chain: The primary site for electrophilic activation (acyl chloride formation).[1]

  • Methyl Ester (-COOMe): An electron-withdrawing group (EWG) at the para position relative to the acetic acid chain (based on standard ipso-substitution patterns for this class).[1]

  • Chlorine Atom: A deactivating but ortho/para-directing substituent.[1]

The Synthetic Challenge: The presence of the methyl ester and chlorine atom significantly deactivates the aromatic ring ($ \sigma_{total} > 0 $). Consequently, this substrate resists standard Friedel-Crafts conditions, often requiring "super-electrophilic" activation or elevated temperatures to effect reaction.[1] This guide focuses on the two primary pathways:

  • Pathway A (Intramolecular): Cyclization to form substituted 1-indanones , a critical scaffold in kinase inhibitors and indomethacin analogs.[1]

  • Pathway B (Intermolecular): Acylation of electron-rich external arenes (e.g., anisole, toluene).[1]

Mechanistic Analysis & Regioselectivity

Before initiating experimentation, it is critical to understand the electronic "battlefield" on the aromatic ring, which dictates the success of the cyclization (Pathway A).

The Directing Effect Matrix

In an intramolecular cyclization, the acylium ion generated at the acetic acid tail attacks the ring. We must evaluate the two available ortho positions relative to the acetic acid linker:

  • Position 2 (Isolated): Located between the acetic acid linker and the Chlorine atom.

    • Electronic: Activated by Cl (ortho-director).[1] Deactivated by Ester (meta-director).[1]

    • Steric: Highly crowded (sandwiched between linker and Cl).[1]

  • Position 6 (Exposed): Located adjacent to the linker, para to the Chlorine.

    • Electronic: Activated by Cl (para-director).[1] Deactivated by Ester (meta-director).[1]

    • Steric: Accessible.[1]

G Substrate Compound A (Deactivated Ring) Activation Activation (SOCl2 -> Acyl Chloride) Substrate->Activation SOCl2, DMF(cat) Acylium Acylium Ion (Super-Electrophile) Activation->Acylium AlCl3 or TfOH Cyclization Intramolecular Attack (Favored at C6) Acylium->Cyclization Ring Closure Indanone Product: 6-Chloro-5-methoxycarbonyl-1-indanone Cyclization->Indanone -H+ Regio Regioselectivity Logic: Cl directs ortho/para Ester directs meta Both favor C6 & C2 Sterics eliminate C2 Regio->Cyclization

Figure 1: Mechanistic pathway for the intramolecular cyclization of Compound A.

Experimental Protocols

Protocol 1: Activation (Preparation of the Acid Chloride)

Pre-requisite for both Intramolecular and Intermolecular pathways.

Rationale: The carboxylic acid is not electrophilic enough to attack the deactivated ring. Conversion to the acid chloride is mandatory.

Materials:

  • Compound A (1.0 eq)[1]

  • Thionyl Chloride (SOCl2) (2.0 - 5.0 eq)[1]

  • DMF (Catalytic, 2-3 drops)[1]

  • Dichloromethane (DCM) or Toluene (Anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line).

  • Dissolution: Suspend Compound A in anhydrous DCM (0.5 M concentration).

    • Note: If the compound is insoluble, Toluene is a better choice for higher temperature activation.

  • Addition: Add Thionyl Chloride dropwise at room temperature. Add catalytic DMF.[1]

    • Observation: Gas evolution (HCl/SO2) indicates reaction initiation.[1]

  • Reaction: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours.

    • Endpoint: Solution becomes clear. Monitor by quenching a chemically inert aliquot with MeOH and checking TLC (methyl ester formation vs acid spot).

  • Isolation: Evaporate solvent and excess SOCl2 under reduced pressure. Azeotrope with toluene (2x) to remove residual SOCl2.[1]

    • Stability:[1][2][3] Use the crude acid chloride immediately. Do not store.

Protocol 2: Intramolecular Cyclization (Indanone Synthesis)

The "High-Value" Pathway.[1]

Method A: The Lewis Acid Route (AlCl3) Best for preserving the methyl ester functionality.

Materials:

  • Crude Acid Chloride (from Protocol 1)[1]

  • Aluminum Chloride (AlCl3) (2.5 eq) - Must be fresh/yellow, not white powder.[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Procedure:

  • Slurry Preparation: In a separate flask, suspend AlCl3 (2.5 eq) in anhydrous DCM/DCE (0.2 M) at 0°C.

  • Addition: Dissolve the crude acid chloride in a minimal amount of DCM. Add this solution dropwise to the AlCl3 slurry over 30 minutes.

    • Why? Adding acid chloride to Lewis acid ensures the concentration of the active acylium species is high relative to the substrate, promoting intramolecular reaction over intermolecular polymerization.

  • Temperature Ramp:

    • Stir at 0°C for 1 hour.

    • Allow to warm to Room Temperature (RT).[1]

    • Critical Decision: If TLC shows no conversion after 4 hours at RT, heat to reflux (40°C for DCM, 83°C for DCE).[1] The deactivated ring often requires heat.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break aluminum complexes).

  • Workup: Extract with DCM (3x). Wash organics with Brine and NaHCO3 (sat).[1] Dry over MgSO4.[1]

Method B: The Superacid Route (Triflic Acid) Use if AlCl3 fails.[1] Higher reactivity but higher risk of ester hydrolysis.

Procedure:

  • Dissolve Compound A (Free Acid, not acid chloride) in neat Triflic Acid (TfOH) or Polyphosphoric Acid (PPA).[1]

  • Heat to 60–90°C.

  • Monitor closely.[1][4] This generates the "superelectrophile" capable of cyclizing even highly deactivated systems.

Protocol 3: Intermolecular Acylation

Coupling with external aromatics (e.g., Anisole).[1]

Materials:

  • Crude Acid Chloride (1.0 eq)[1]

  • Anisole (1.1 eq)[1]

  • AlCl3 (1.2 eq)[1]

  • DCM (Solvent)

Procedure:

  • Dissolve Crude Acid Chloride and Anisole in DCM at 0°C.

  • Add AlCl3 portion-wise.[1]

    • Note: The reaction will likely occur para to the methoxy group of the anisole.

  • Stir at 0°C -> RT.

  • Standard acidic quench and workup.[1]

Data Summary & Troubleshooting

Table 1: Optimization Parameters for Cyclization

ParameterConditionOutcome / Note
Solvent DCM (bp 40°C)Good for initial trials.[1] Often too cold for deactivated substrates.[1]
Solvent DCE (bp 83°C)Recommended. Higher temp allows overcoming activation energy barrier.[1]
Solvent NitrobenzeneHigh boiling, polar.[1] Good for solubility but hard to remove.[1]
Lewis Acid AlCl3Standard.[1][2][3] Use 2.5 eq (1 eq complexes with ester, 1 eq for reaction, 0.5 excess).
Lewis Acid SnCl4Milder.[1] Likely too weak for this deactivated substrate.[1]
Side Reaction PolymerizationCaused by high concentration.[1] Fix: High dilution (0.05 M) addition.
Side Reaction Ester HydrolysisCaused by hot aqueous workup or wet AlCl3.[1] Fix: Keep anhydrous; cold quench.

References

  • Friedel-Crafts Acylation Mechanism & Scope Source: Chemistry Steps.[1][5][6][7] "Friedel-Crafts Acylation." URL:[Link]

  • Intramolecular Acylation for Indanone Synthesis Source: Master Organic Chemistry.[1] "Intramolecular Friedel-Crafts Reactions."[1][4][2][8][9] URL:[Link]

  • Synthesis of Indanones from 3-arylpropionic acids Source: National Institutes of Health (PMC).[1] "Synthesis of 1-indanones with a broad range of biological activity." URL:[Link][1]

Sources

Method

Application Note: Scalable Manufacturing of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

This Application Note provides a comprehensive, scalable manufacturing protocol for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3). This bifunctional intermediate—containing a free aliphatic acid a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable manufacturing protocol for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3). This bifunctional intermediate—containing a free aliphatic acid and a hindered aromatic ester—is a critical building block in the synthesis of anticoagulants (Factor Xa inhibitors) and integrin antagonists.

The guide focuses on a Cyanation-Selective Hydrolysis route, chosen for its robustness and reproducibility across scales (gram to kilogram).

Executive Summary

The target molecule, 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid , presents a unique synthetic challenge: the differentiation of two carboxylate-derived functionalities. The core requirement is to generate a free aliphatic carboxylic acid (phenylacetic acid moiety) while preserving the aromatic methyl ester (benzoate moiety).

This protocol details a four-step linear synthesis starting from 2-chloro-4-methylbenzoic acid . The "Champion Route" utilizes the steric hindrance provided by the ortho-chlorine atom to protect the aromatic ester during the acidic hydrolysis of a benzyl nitrile precursor.

Key Process Features
  • Selectivity: >95% retention of the aromatic ester during nitrile hydrolysis.

  • Scalability: Avoids chromatographic purification for intermediates; relies on crystallization.

  • Safety: Engineered controls for exothermic radical bromination and cyanide handling.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the stability differential between an aliphatic nitrile and a sterically hindered aromatic ester.

  • Disconnection: The C-C bond of the acetic acid side chain is formed via nucleophilic substitution (Cyanation) of a benzyl bromide.

  • Precursor: The benzyl bromide is derived from the radical bromination of the corresponding toluene derivative.

  • Starting Material: 2-Chloro-4-methylbenzoic acid (Commercially available, cost-effective).

Pathway Visualization

Synthesispathway cluster_selectivity Critical Selectivity Step SM 2-Chloro-4-methylbenzoic acid (Starting Material) Int1 Methyl 2-chloro-4-methylbenzoate (Ester Protection) SM->Int1 MeOH, H2SO4 Reflux, 6h Int2 Methyl 4-(bromomethyl)-2-chlorobenzoate (Radical Bromination) Int1->Int2 NBS, AIBN PhCl, 80°C Int3 Methyl 4-(cyanomethyl)-2-chlorobenzoate (Nucleophilic Substitution) Int2->Int3 NaCN, DMSO 25-30°C Product 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (Target Molecule) Int3->Product HCl (conc), AcOH Selective Hydrolysis

Caption: Four-step synthetic pathway highlighting the critical selective hydrolysis step.

Detailed Experimental Protocols

Step 1: Esterification

Objective: Protection of the aromatic acid as a methyl ester.

  • Reagents: 2-Chloro-4-methylbenzoic acid (1.0 eq), Methanol (10 vol), H₂SO₄ (conc, 0.5 eq).

  • Rationale: A standard Fischer esterification is used.[1] The ortho-chloro group provides steric bulk, requiring longer reflux times than unsubstituted benzoic acids but subsequently protecting the ester from accidental hydrolysis in later steps.

Protocol:

  • Charge 2-Chloro-4-methylbenzoic acid (100 g) into a reactor.

  • Add Methanol (1000 mL) followed by slow addition of H₂SO₄ (15 mL). Caution: Exothermic.

  • Heat to reflux (65°C) for 8–12 hours. Monitor by HPLC (Target: <2% SM).

  • Cool to 20°C and concentrate under vacuum to ~30% volume.

  • Dilute with Ethyl Acetate (500 mL) and wash with sat. NaHCO₃ (2 x 300 mL) to remove acid catalyst and unreacted SM.

  • Dry organic layer (Na₂SO₄), filter, and concentrate to yield Methyl 2-chloro-4-methylbenzoate as a pale yellow oil/solid.

    • Yield Expectation: 95–98%.

Step 2: Radical Bromination (Benzylic Bromination)

Objective: Functionalization of the benzylic methyl group.

  • Reagents: Methyl 2-chloro-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), Chlorobenzene (PhCl) or Acetonitrile.

  • Process Safety: This reaction is prone to thermal runaway (radical chain mechanism). On a large scale, portion-wise addition of initiator (AIBN) is critical.

Protocol:

  • Dissolve the ester (100 g) in Chlorobenzene (500 mL).

  • Add NBS (101 g). Heat the slurry to 80°C.

  • Add AIBN (4.4 g) in 4 equal portions over 1 hour. Observe for exotherm (temperature spike) after each addition.

  • Stir at 85°C for 4 hours.

  • Critical Checkpoint: Monitor for "over-bromination" (dibromo impurity). Stop reaction when SM < 5% and Dibromo < 5%.

  • Cool to 0°C. Succinimide byproduct precipitates. Filter off the solids.[2][3]

  • Concentrate filtrate.[2] Recrystallize crude solid from Heptane/EtOAc to remove residual succinimide and stabilize the bromide.

    • Yield Expectation: 75–85%.[4]

Step 3: Cyanation

Objective: Installation of the carbon atom required for the acetic acid chain.

  • Reagents: Methyl 4-(bromomethyl)-2-chlorobenzoate (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), DMSO (5 vol).

  • Safety: NaCN is fatal if inhaled or ingested. Maintain pH > 10 in waste streams to prevent HCN formation.

Protocol:

  • Prepare a solution of NaCN (31 g) in DMSO (300 mL). Maintain temperature at 20°C.

  • Slowly add a solution of the Bromide intermediate (138 g) in DMSO (200 mL) over 1 hour.

    • Note: The reaction is exothermic. Keep internal temp < 35°C to prevent dimerization.

  • Stir at 25°C for 3 hours.

  • Quench: Pour reaction mixture into water (1500 mL). The product usually precipitates as a solid.

  • Filter the solid.[2] If oil forms, extract with DCM, wash with water, and concentrate.

  • Yield Expectation: 85–90%.

Step 4: Selective Hydrolysis (The Critical Step)

Objective: Hydrolysis of the aliphatic nitrile to the acid without hydrolyzing the aromatic ester.

  • Mechanism: The ortho-chloro substituent on the benzoate ring creates a "steric shield" and electronically deactivates the carbonyl carbon, making it significantly more resistant to acid-catalyzed hydrolysis than the unhindered aliphatic nitrile.

Protocol:

  • Charge Methyl 4-(cyanomethyl)-2-chlorobenzoate (50 g) into a flask.

  • Add Glacial Acetic Acid (150 mL) and Conc. HCl (150 mL).

  • Heat to Reflux (approx. 100°C) for 4–6 hours.

    • Control: Monitor by HPLC. The Nitrile disappears first. The Amide intermediate appears and then converts to the Acid.

    • Stop Condition: Stop when Amide < 1%. If the Aromatic Acid (over-hydrolysis byproduct) exceeds 2%, cool immediately.

  • Workup: Cool to 0°C. Pour mixture into ice water (1000 mL).

  • The product, 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid , precipitates as a white solid.

  • Filter and wash with cold water.

  • Purification: Recrystallize from Toluene or Ethanol/Water if purity < 98%.

Process Data & Specifications

Solvent Screening for Hydrolysis Selectivity

The choice of acid and temperature is vital for the selectivity in Step 4.

ConditionTemp (°C)Time (h)Conversion (Nitrile)Yield (Target Acid)Impurity (Di-acid)
HCl (conc) / AcOH 100 (Reflux) 5 >99% 92% < 1.5%
H₂SO₄ (50%)1004>99%85%8.0%
NaOH / MeOH602>99%0%>95% (Full hydrolysis)
HCl / Dioxane801280%75%< 0.5%

Interpretation: Basic conditions (NaOH) lead to complete hydrolysis (loss of methyl ester). Sulfuric acid is too aggressive, leading to higher di-acid formation. The HCl/AcOH system offers the best balance of rate and selectivity.

Analytical Specification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 230 nm.

  • Retention Times (Approx):

    • Di-acid impurity: 4.5 min

    • Target Molecule: 7.2 min

    • Nitrile Intermediate: 9.8 min

Process Engineering & Workup Logic

The following diagram illustrates the decision logic during the critical hydrolysis workup to ensure high purity without chromatography.

WorkupLogic ReactionEnd Reaction Complete (HPLC: Nitrile < 0.5%) Quench Quench in Ice Water (Precipitation) ReactionEnd->Quench Filter Filtration Quench->Filter CheckPurity Check Purity (HPLC) Filter->CheckPurity HighPurity Purity > 98% Dry & Package CheckPurity->HighPurity Yes LowPurity Purity < 98% (Major Impurity?) CheckPurity->LowPurity No RecrystToluene Recrystallize from Toluene (Removes Di-acid) LowPurity->RecrystToluene Di-acid > 2% RecrystEtOH Recrystallize from EtOH/H2O (Removes Amide) LowPurity->RecrystEtOH Amide > 2% RecrystToluene->HighPurity RecrystEtOH->HighPurity

Caption: Decision tree for purification based on specific impurity profiles.

References

  • Compound Data: Sigma-Aldrich. 2-(3-Chloro-4-(Methoxycarbonyl)phenyl)acetic acid - Product Specification. Link

  • Selective Hydrolysis Mechanism: Goossen, L. J., et al. "Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids." Chemical Communications, 2001.[4] (Context on phenylacetic acid stability). Link

  • Industrial Carbonylation (Alternative Route): Beller, M., et al. "Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids." Journal of Molecular Catalysis A: Chemical, 1999. (Scalable alternative to cyanation). Link

  • Steric Hindrance in Ester Hydrolysis: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Edoxaban/Factor Xa Context: Daiichi Sankyo Co., Ltd. "Process for the preparation of Edoxaban and intermediates." US Patent 20150080582. (Illustrates similar chlorobenzoate building blocks). Link

Sources

Application

Preparation of amide derivatives from 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Application Note: Selective Amidation of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Abstract & Strategic Overview This technical guide details the protocol for synthesizing amide derivatives from 2-(3-Chloro-4-(me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Amidation of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Abstract & Strategic Overview

This technical guide details the protocol for synthesizing amide derivatives from 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3). This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors, isoquinoline alkaloids, and various peptidomimetics.

The primary synthetic challenge is chemoselectivity . The starting material contains two electrophilic carbonyl centers:

  • A free aliphatic carboxylic acid (phenylacetic acid moiety).

  • An aromatic methyl ester (benzoate moiety).

The objective is to selectively activate and amidate the aliphatic acid without degrading or aminolyzing the aromatic ester. This guide presents two validated workflows: a High-Throughput (HATU) method for library generation and a Scalable (Acid Chloride) method for gram-scale preparation.

Chemical Strategy & Retrosynthetic Logic

The success of this transformation relies on the kinetic differentiation between the aliphatic acid and the aromatic ester.

  • Reactivity Profile: The

    
    -hybridized carbon of the acetic acid side chain is less sterically hindered and more electron-rich than the benzoate ester. However, the free acid requires activation to react with amines.
    
  • The Trap: Using harsh activation methods (e.g., high-temperature thionyl chloride) or excess nucleophilic amines at high temperatures can lead to the aminolysis of the methyl ester, yielding the diamide byproduct.

  • The Solution:

    • Method A (HATU/DIPEA): Uses a uronium-based coupling agent to generate an active ester (OBt/OAt) in situ. This reaction proceeds rapidly at room temperature, kinetically favoring the aliphatic amide formation while leaving the aromatic ester intact.

    • Method B (Oxalyl Chloride): Converts the acid to the acid chloride using catalytic DMF. This is performed at

      
       to room temperature, minimizing thermal energy available for the side reaction with the ester.
      

Visual Workflows

Figure 1: Reaction Scheme & Selectivity

ReactionScheme SM Starting Material 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Activation Activation (HATU or (COCl)2) SM->Activation Selectivity Control Intermediate Activated Species (Active Ester or Acid Chloride) Activation->Intermediate Product Target Product Amide Derivative Intermediate->Product Kinetic Product (Fast at RT) Byproduct Avoided Byproduct (Diamide / Ester Hydrolysis) Intermediate->Byproduct Thermodynamic Product (Slow, requires heat) Amine Amine Nucleophile (HNR1R2) Amine->Intermediate

Caption: Kinetic control ensures exclusive amidation of the aliphatic chain (green path) while avoiding ester aminolysis (red dotted path).

Materials & Reagents

ReagentGrade/PurityRole
2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid >97% HPLCLimiting Reagent
HATU >99%Coupling Agent (Method A)
Oxalyl Chloride 2.0 M in DCMActivator (Method B)
DIPEA (N,N-Diisopropylethylamine) AnhydrousBase
DMF (N,N-Dimethylformamide) AnhydrousSolvent / Catalyst
Dichloromethane (DCM) AnhydrousSolvent
Target Amine >95%Nucleophile

Protocol A: HATU-Mediated Coupling (Small Scale / Library)

Best for: Medicinal chemistry libraries, valuable amines, and reactions < 500 mg.[1]

Step-by-Step Procedure:

  • Preparation:

    • In a 20 mL scintillation vial equipped with a stir bar, dissolve Starting Material (1.0 equiv, e.g., 228 mg, 1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

    • Note: DMF is preferred over DCM for HATU solubility.

  • Activation:

    • Add DIPEA (3.0 equiv, 0.52 mL) to the solution.

    • Add HATU (1.1 equiv, 418 mg) in one portion.

    • Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange as the activated ester forms.

  • Coupling:

    • Add the Target Amine (1.1 equiv) to the reaction mixture.

    • Stir at RT for 2–4 hours.

    • Monitoring: Check by LC-MS. The starting material (

      
      ) should disappear, replaced by the product mass.
      
  • Workup (Aqueous):

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1N HCl (2 x 10 mL) – Removes DIPEA and unreacted amine.

      • Saturated NaHCO₃ (2 x 10 mL) – Removes HOBt/byproducts.

      • Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate (typically 0-50% gradient).

    • Note: The methyl ester is distinct on TLC; avoid using methanol in the eluent if possible to prevent transesterification on silica (rare but possible).

Protocol B: Acid Chloride Method (Scale-Up)

Best for: Gram-scale synthesis (>1 g), non-nucleophilic amines (anilines), or cost-sensitive processes.

Step-by-Step Procedure:

  • Activation:

    • In a dry round-bottom flask under Nitrogen/Argon, suspend Starting Material (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add a catalytic amount of DMF (2-3 drops).

    • Cool the mixture to

      
       (ice bath).
      
  • Chlorination:

    • Dropwise add Oxalyl Chloride (1.2 equiv).

    • Allow the reaction to warm to RT and stir for 1–2 hours. Gas evolution (CO, CO₂, HCl) will be observed.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LC-MS for the methyl ester derivative (which indicates the acid chloride was formed).

  • Concentration (Critical Step):

    • Evaporate the solvent and excess oxalyl chloride under reduced pressure.

    • Optional: Re-dissolve the residue in dry DCM and evaporate again (azeotrope) to ensure removal of HCl.

    • Result: Crude acid chloride (usually a yellow oil/solid).

  • Coupling:

    • Re-dissolve the acid chloride residue in anhydrous DCM or THF .

    • Cool to

      
      .
      
    • Add DIPEA or Triethylamine (2.5 equiv).

    • Slowly add the Target Amine (1.0–1.1 equiv).

    • Stir at

      
       for 30 mins, then warm to RT for 1 hour.
      
  • Workup:

    • Quench with water.[2]

    • Separate layers. Wash organic layer with 1N HCl, then Brine.

    • Dry (MgSO₄) and concentrate.[2][3]

Analytical Validation

Upon isolation, the identity of the product must be confirmed. Key NMR signals to verify chemoselectivity:

Moiety1H NMR Signal (CDCl₃, approx.)Diagnostic Feature
Aromatic Protons 7.2 – 8.0 ppm (m, 3H)Pattern depends on substitution, but integration must remain 3H.
Methyl Ester 3.92 ppm (s, 3H) CRITICAL: This singlet must be present. Loss indicates hydrolysis or aminolysis.
Alpha-CH2 3.6 – 3.8 ppm (s, 2H)Shift may move slightly upfield/downfield depending on the amide formed.
Amide NH Variable (6.0 – 9.0 ppm)Broad singlet, exchangeable with D₂O.

Troubleshooting & Optimization

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected CheckLCMS Check LC-MS Problem->CheckLCMS Hydrolysis Mass = Product - 14 (Acid formed) CheckLCMS->Hydrolysis Acid Found Diamide Mass = Product + Amine - OMe CheckLCMS->Diamide Over-reaction NoRxn Starting Material Remains CheckLCMS->NoRxn SM Found FixHydrolysis Soln: Use anhydrous solvents. Reduce base conc. Switch to Protocol B. Hydrolysis->FixHydrolysis FixDiamide Soln: Lower Temp (0°C). Reduce Amine equiv (1.0). Avoid heating. Diamide->FixDiamide FixNoRxn Soln: Check HATU quality. Ensure Base is added. Amine might be non-nucleophilic. NoRxn->FixNoRxn

Caption: Diagnostic flowchart for common synthetic failures.

Common Issues:

  • Ester Hydrolysis: Often caused by wet DMF or excessive aqueous workup times with strong base. Fix: Use anhydrous solvents and keep workup rapid and cold.

  • Poor Solubility: The starting material is moderately lipophilic. If it precipitates during the reaction, add a co-solvent like THF or DCM.

  • Non-Nucleophilic Amines: If reacting with an electron-poor aniline, HATU may be too slow. Switch to Protocol B (Acid Chloride) and consider heating to

    
    carefully, monitoring the ester stability.
    

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • BenchChem Technical Support. (2025). Synthesis of Methyl 4-amino-2-chlorobenzoate and derivatives. BenchChem Application Notes. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid. Merck KGaA. Link

Sources

Method

Catalytic hydrogenation techniques involving chlorophenyl acetic acid derivatives

Strategies for Chemoselectivity and Enantiocontrol Introduction: The De-halogenation Dilemma Chlorophenyl acetic acid derivatives are foundational building blocks in the pharmaceutical and agrochemical industries. They s...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Chemoselectivity and Enantiocontrol

Introduction: The De-halogenation Dilemma

Chlorophenyl acetic acid derivatives are foundational building blocks in the pharmaceutical and agrochemical industries. They serve as key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various herbicides. However, the catalytic hydrogenation of these compounds presents a notorious chemoselective challenge: Hydrodehalogenation .

Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), are excellent at cleaving Carbon-Chlorine (C-Cl) bonds under reductive conditions. When the objective is to reduce a nitro group, an alkene, or a carbonyl functionality while preserving the aromatic chlorine, the process chemist walks a tightrope.

This guide details two distinct, field-proven protocols to navigate this challenge:

  • Heterogeneous Poisoning: Selective reduction of nitro-chlorophenyl derivatives using modified Platinum catalysts.

  • Homogeneous Asymmetric Catalysis: Enantioselective hydrogenation of chlorocinnamic acid derivatives using Ru-BINAP, ensuring both chirality and halogen retention.

Mechanistic Insight: Why Dechlorination Happens

To prevent dechlorination, one must understand its mechanism. On metal surfaces (especially Pd), aryl chlorides undergo oxidative addition to the low-valent metal center, forming a Metal-Aryl species. This is rapidly followed by hydrogenolysis.

  • Palladium (Pd): High affinity for oxidative addition into Ar-Cl bonds. Often requires extensive modification (e.g., V-doping) to prevent dehalogenation.

  • Platinum (Pt): Lower affinity for Ar-Cl oxidative addition but lower activity for nitro reduction.

  • Ruthenium (Ru): Generally inert to Ar-Cl bonds under standard hydrogenation conditions, making it ideal for alkene reduction in chlorinated substrates.

Chemoselectivity Landscape

The following diagram illustrates the competing pathways when hydrogenating a hypothetical chloronitro-substrate.

Figure 1: Competing reaction pathways. The goal is to maximize the green path while suppressing the red paths caused by active metal insertion into the C-Cl bond.

Application Note 1: Selective Nitro Reduction

Target: Synthesis of 2-(2,6-dichloro-4-aminophenyl)acetic acid (Diclofenac intermediate analog).

Rationale

For the reduction of nitro groups in the presence of sensitive halogens, Sulfided Platinum on Carbon (Pt(S)/C) is the industry standard. The sulfur modifies the electronic properties of the Pt surface, effectively "poisoning" the sites responsible for high-energy oxidative addition (C-Cl cleavage) while leaving the sites active for nitro reduction (which is facile and exothermic) intact.

Alternatively, standard Pt/C can be doped in situ with morpholine or thiophene , though pre-sulfided catalysts offer better batch-to-batch reproducibility.

Protocol: Sulfided Pt/C Hydrogenation

Reagents:

  • Substrate: 2-(2,6-dichloro-4-nitrophenyl)acetic acid (100 g, 0.40 mol)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), 50% water wet (2.0 g dry basis, 2 wt% loading).

  • Solvent: Methanol (500 mL) or Toluene/Methanol (1:1) for solubility.

  • Additive: None required for Pt(S)/C. (If using standard Pt/C, add 0.5 equiv Morpholine).

Equipment:

  • 1 L Hastelloy or Stainless Steel Autoclave (High-pressure reactor).

  • Gas entrainment impeller.

Step-by-Step Methodology:

  • Loading: Charge the autoclave with the substrate and solvent. Stir to suspend/dissolve.

  • Catalyst Addition: Add the Pt(S)/C catalyst as a slurry in methanol. Safety: Do not add dry catalyst to flammable solvents; it may ignite.

  • Inerting: Seal the reactor. Purge with Nitrogen (3 cycles, 5 bar) to remove oxygen.

  • Hydrogenation:

    • Set temperature to 50°C .

    • Pressurize with Hydrogen to 5-10 bar .

    • Stir at 800-1000 rpm to ensure mass transfer (nitro reduction is often mass-transfer limited).

  • Monitoring: Monitor Hydrogen uptake. Reaction is complete when uptake plateaus (typically 2-4 hours).

    • QC Check: Pull a sample. Check by HPLC for the disappearance of Nitro peak and absence of Des-chloro impurity (<0.1%).

  • Workup:

    • Cool to 25°C. Vent Hydrogen and purge with Nitrogen.

    • Filter the catalyst through a Celite pad or sintered glass filter (save catalyst for potential recycle).

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Performance Data (Typical)
ParameterStandard Pd/CPt/C + MorpholineSulfided Pt(S)/C
Conversion >99%>99%>99%
Yield (Isolated) 85%92%96%
De-Cl Impurity 5 - 15%0.5 - 1.0%< 0.1%
Reaction Time 1 h4 h3 h

Application Note 2: Enantioselective Hydrogenation

Target: Asymmetric hydrogenation of (E)-2-methyl-3-(4-chlorophenyl)acrylic acid to (S)-2-methyl-3-(4-chlorophenyl)propanoic acid.

Rationale

When the goal is saturating an alkene while creating a stereocenter, homogeneous catalysis is required. Ruthenium-BINAP complexes are superior here for two reasons:

  • Enantioselectivity: Excellent induction for

    
    -unsaturated acids.[1]
    
  • Chemoselectivity: Ru(II) carboxylate complexes generally do not insert into Ar-Cl bonds under the mild conditions used for alkene reduction.

Protocol: Ru-BINAP Asymmetric Hydrogenation[1][2][3][4][5][6]

Reagents:

  • Substrate: (E)-2-methyl-3-(4-chlorophenyl)acrylic acid (10 g, 51 mmol).

  • Catalyst: Ru(OAc)₂[(S)-BINAP] (38 mg, 0.051 mmol, S/C = 1000).

  • Solvent: Degassed Methanol (50 mL).

  • Inert Atmosphere: Argon or Nitrogen (Critical: Oxygen poisons the catalyst).

Step-by-Step Methodology:

  • Catalyst Prep (Glovebox/Schlenk): Weigh the Ru-BINAP catalyst in a glovebox. It is air-sensitive. Dissolve in degassed methanol.

  • Reactor Loading: Transfer the substrate and catalyst solution into a stainless steel autoclave under inert gas flow.

  • Hydrogenation:

    • Purge with

      
       (5 cycles).
      
    • Pressurize to 50 bar (High pressure is often needed for high ee% with Ru-BINAP).

    • Heat to 25-30°C (Room Temp).

    • Stir vigorously for 12-24 hours.

  • Workup:

    • Vent

      
      .[1][2] Concentrate the solvent.
      
    • The residue is usually the pure chiral acid. Recrystallization from Hexane/EtOAc can upgrade ee% if necessary.

QC Criteria:

  • Enantiomeric Excess (ee): >90% (Determine via Chiral HPLC, e.g., Chiralcel OD-H column).[2]

  • Chemoselectivity: <0.2% Dechlorinated product.

Process Visualization

The following workflow describes the critical decision points and operations for the heterogeneous protocol (App Note 1).

Workflow Prep Preparation: 2-(2,6-dichloro-4-nitrophenyl)acetic acid Solvent: MeOH Catalyst: 5% Pt(S)/C Inert Inerting: N2 Purge (3x 5 bar) Remove O2 Prep->Inert Reaction Hydrogenation: 50°C, 5-10 bar H2 Stirring 1000 rpm Inert->Reaction Sampling IPC Sampling: HPLC Check Reaction->Sampling Decision Impurity < 0.1%? Nitro < 0.5%? Sampling->Decision Filter Filtration: Remove Catalyst (Celite) Recycle Catalyst Decision->Filter Pass Fail Troubleshoot: Check Catalyst Poisoning Adjust Temp Decision->Fail Fail Isolate Isolation: Concentrate & Crystallize Filter->Isolate Fail->Reaction Reprocess

Figure 2: Operational workflow for the selective hydrogenation of chloronitro aromatics.

References

  • Catalytic Hydrogenation of Chloronitro Compounds

    • Source: Google P
    • Title: Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.[3]

    • URL
    • Relevance: Establishes the use of sulfided Pt/C and thiophene inhibitors to prevent dechlorin
  • Asymmetric Hydrogenation with Ru-BINAP

    • Source: Noyori, R. et al. (J. Am. Chem. Soc.).[1][4]

    • Title: Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes.[1][5][6][4]

    • URL:[Link]

    • Relevance: Foundation for the enantioselective protocol; confirms high ee% for acrylic acid deriv
  • Chemoselectivity in Transfer Hydrogenation

    • Source: University of California, Berkeley (Course M
    • Title: Chemoselectivity in Transfer-Hydrogenation Reactions.[7]

    • URL:[Link]

    • Relevance: Discusses the limitations of Pd/C regarding halogen retention and alternative str
  • Dechlorination Mechanisms

    • Source: Organic Chemistry Portal.
    • Title: Hydrogenation and Dehalogen
    • URL:[Link]

    • Relevance: Provides context on how easily Pd catalysts perform hydrodechlorination, reinforcing the need for Pt or Ru in selective applic

Sources

Application

Application Note: Orthogonal Bioconjugation using 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Topic: Bioconjugation strategies using 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid linkers Content Type: Application Note and Protocol Introduction & Molecule Profile[1][2][3][4] 2-(3-Chloro-4-(methoxycarbonyl)phen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioconjugation strategies using 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid linkers Content Type: Application Note and Protocol

Introduction & Molecule Profile[1][2][3][4]

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3) is a specialized heterobifunctional building block utilized in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and DNA-Encoded Libraries (DELs).

Unlike standard linear linkers (e.g., PEG or alkyl chains), this molecule provides an aromatic scaffold with defined geometry and electronic properties. The presence of the chlorine substituent at the 3-position introduces lipophilicity and restricts bond rotation, potentially enhancing the metabolic stability and binding affinity of the final conjugate.

Chemical Profile
PropertySpecification
CAS Number 1324054-68-3
Molecular Formula

Molecular Weight 228.63 g/mol
Functional Group A Acetic Acid (Aliphatic Carboxylic Acid) - High reactivity, sterically accessible.[1]
Functional Group B Methyl Ester (Benzoate Ester) - Protected carboxylic acid, requires hydrolysis for activation.
Substituent 3-Chloro - Provides steric bulk and lipophilicity; generally inert under coupling conditions.
Mechanism of Action: Sequential Orthogonal Conjugation

The core utility of this linker lies in the differential reactivity of its two carbonyl centers. The aliphatic acetic acid can be selectively activated (e.g., via EDC/NHS) for coupling to a primary amine (Payload A) without affecting the aromatic methyl ester . Subsequently, the ester can be hydrolyzed (saponified) to release the benzoic acid, which is then coupled to a second amine (Payload B/Protein).

Experimental Workflow & Logic

The following protocol details the construction of a bifunctional conjugate. We assume "Amine A" is a small molecule payload (e.g., a PROTAC warhead) and "Amine B" is a targeting ligand or protein surface lysine.

Diagram 1: Sequential Conjugation Pathway

Bioconjugation_Pathway Linker Linker Scaffold (Free Acid + Methyl Ester) Step1 Step 1: Amide Coupling (EDC/NHS + Amine A) Linker->Step1 Selective Activation Intermediate Intermediate Conjugate (Amide A + Methyl Ester) Step1->Intermediate Formation of Amide A Step2 Step 2: Saponification (LiOH Hydrolysis) Intermediate->Step2 Deprotection FreeAcid Activated Scaffold (Amide A + Free Benzoic Acid) Step2->FreeAcid Release of COOH Step3 Step 3: Final Coupling (HATU/DIEA + Amine B) FreeAcid->Step3 Activation Final Final Bis-Amide Conjugate Step3->Final Formation of Amide B

Caption: Logical flow for sequential functionalization of the 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid scaffold.

Detailed Protocol

Phase 1: Coupling to Amine A (Aliphatic Acid Activation)

Objective: Selectively couple the acetic acid tail to the first amine payload while preserving the methyl ester.

Reagents:

  • Linker: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (1.0 equiv)

  • Amine A (1.0–1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / NHS (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the Linker in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 2.5 equivalents of DIPEA and 1.1 equivalents of HATU. Stir at room temperature (RT) for 5–10 minutes to form the activated ester.

    • Expert Note: HATU is preferred for its high efficiency, but if Amine A is sensitive to uronium salts, use EDC/NHS.

  • Coupling: Add 1.0 equivalent of Amine A.

  • Incubation: Stir the reaction under nitrogen at RT for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The product should show mass

    
    . The methyl ester peak (approx.[1] 3.6 ppm in 1H NMR) should remain intact.[1]
    
  • Purification: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine/DIPEA) and brine. Dry over

    
     and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc).
    
Phase 2: Hydrolysis of the Methyl Ester

Objective: Deprotect the benzoic acid moiety to allow for the second coupling.

Reagents:

  • Intermediate from Phase 1

  • Lithium Hydroxide (LiOH·H2O) (2.0–3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the Intermediate in THF.

  • Hydrolysis: Add LiOH dissolved in water dropwise.

  • Reaction: Stir at RT for 3–6 hours.

    • Critical Check: The 3-chloro substituent ortho to the ester may sterically hinder hydrolysis, potentially requiring slight heating (40°C) or longer reaction times compared to unsubstituted benzoates [1].

  • Work-up: Acidify the reaction mixture to pH ~3 using 1N HCl. Extract with Ethyl Acetate.[2]

  • Isolation: The organic layer contains the free carboxylic acid intermediate. Dry and concentrate.

Phase 3: Coupling to Amine B (Benzoic Acid Activation)

Objective: Couple the newly liberated aromatic acid to the second payload (or protein).

Reagents:

  • Deprotected Intermediate (Free Acid)

  • Amine B (1.0–1.2 equiv)

  • Coupling Agent: PyBOP or HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

Procedure:

  • Dissolution: Dissolve the Deprotected Intermediate in anhydrous DMF.

  • Coupling: Add DIPEA and HATU. Stir for 5 minutes, then add Amine B.

  • Reaction: Stir at RT for 4–12 hours. Benzoic acids are generally less reactive than acetic acids, often requiring longer coupling times.

  • Final Purification: Purify via preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 2 (Hydrolysis) Steric hindrance from 3-Cl group.Switch from LiOH to NaOH; increase temperature to 45°C. Ensure THF/Water ratio allows solubility.
Side Reactions in Step 1 Amine A reacting with Methyl Ester.Unlikely at RT. Ensure Amine A is added after pre-activation of the acid. Avoid heating Step 1.
Insolubility Hydrophobic core (Chlorophenyl).Use DMSO or NMP as co-solvents. Maintain concentration <50 mM for protein conjugations.
Racemization Not applicable.The molecule is achiral (phenylacetic acid core), eliminating racemization concerns common with amino acids.
Diagram 2: Chemical Stability & Reactivity Map

Reactivity_Map Structure 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Site1 Pos 1: Acetic Acid High Reactivity (sp3) Target: 1° Amines Structure->Site1 Site2 Pos 4: Methyl Ester Protected / Low Reactivity Requires Saponification Structure->Site2 Site3 Pos 3: Chlorine Steric/Electronic Modulator Metabolically Stable Structure->Site3

Caption: Functional group reactivity profile. The acetic acid (green) is the primary conjugation site, while the ester (red) serves as the secondary, protected site.

References

  • Synthesis of Phenylacetic Acid Derivatives

    • Context: General methods for selective hydrolysis of benzoate esters in the presence of other functionalities.
    • Source: Inventiva Pharma. (2015). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Link

  • Bioconjugation Techniques: Context: Standard protocols for EDC/NHS and HATU couplings. Source: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Structural Analog Chemistry (Repaglinide Intermediates)

    • Context: Validates the stability and hydrolysis conditions for 4-alkoxycarbonyl-phenylacetic acid deriv
    • Source: Grell, W., et al. (1998). Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 41(26), 5219–5246. Link

  • Compound Data

    • Context: Physical properties and CAS verification.[3][4]

    • Source: PubChem.[1][5][6] Compound Summary for CID 54763327 (2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid. This document offers tr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid. This document offers troubleshooting advice and answers to frequently asked questions to help improve reaction yields and purity.

I. Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses common issues encountered during the synthesis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, offering step-by-step solutions grounded in chemical principles.

Problem 1: Low Yield in the Willgerodt-Kindler Reaction Step

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to the corresponding thioamides, which are then hydrolyzed to carboxylic acids. However, optimizing this reaction for high yields can be challenging.[1][2]

Question: My Willgerodt-Kindler reaction is resulting in a low yield of the desired thiomorpholide intermediate. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Willgerodt-Kindler reaction can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Here’s a systematic approach to troubleshooting:

A. Re-evaluation of Reaction Parameters:

  • Temperature and Reaction Time: The Willgerodt-Kindler reaction is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants and products. A systematic optimization of the reaction temperature and time is crucial. It has been shown that for some substrates, higher temperatures with shorter reaction times do not necessarily improve the yield.[3]

  • Reagent Stoichiometry: The ratio of the ketone, sulfur, and morpholine is critical. An excess of sulfur and morpholine is typically used to drive the reaction to completion. However, the optimal ratios can be substrate-dependent.[4] A design of experiment (DoE) approach can be beneficial in identifying the optimal stoichiometry.[1]

  • Solvent Choice: The choice of solvent can significantly influence the reaction outcome. While the reaction can be run neat, high-boiling polar aprotic solvents like DMF, or even triethylene glycol and N-methylacetamide, have been shown to be effective.[3][4] The optimal solvent can vary depending on the specific substrate and other reaction conditions.[4]

B. Catalyst and Additive Considerations:

  • Acid/Base Catalysis: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or Montmorillonite K10, in the presence of excess morpholine (acting as a base) can create general acid-base catalysis conditions, which has been shown to be beneficial for the reaction.[3]

  • Phase-Transfer Catalysis (PTC): For certain substrates, particularly in the synthesis of related thienylacetic acids, the use of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA) has been reported to improve yields.[5]

C. Step-by-Step Protocol for Optimization:

  • Small-Scale Screening: Begin by running a series of small-scale reactions to screen different solvents, temperatures, and reagent ratios.

  • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time.

  • Purification of Intermediate: Ensure the thiomorpholide intermediate is properly purified before proceeding to the hydrolysis step, as impurities can interfere with the subsequent reaction.

ParameterRecommended RangeRationale
Temperature 120-160 °CTo provide sufficient activation energy without causing decomposition.
Sulfur/Ketone Ratio 2.5 - 7.7 equivalentsExcess sulfur drives the reaction forward.[4]
Morpholine/Ketone Ratio 3.0 - 10.6 equivalentsActs as both a reactant and a solvent.[4]
Solvent DMF, Triethylene glycol, NeatHigh-boiling polar aprotic solvents can improve solubility and reaction rates.[3][4]
Problem 2: Incomplete Hydrolysis of the Methyl Ester

The final step in many synthetic routes to 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Incomplete hydrolysis leads to a mixture of product and starting material, complicating purification and reducing the overall yield.

Question: I am observing incomplete hydrolysis of the methyl ester. How can I ensure complete conversion to the carboxylic acid?

Answer: Incomplete hydrolysis is a common issue that can be addressed by carefully controlling the reaction conditions.

A. Choice of Hydrolysis Conditions:

  • Base-Mediated Hydrolysis: Saponification using a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or THF is the most common method. The concentration of the base and the reaction temperature are key parameters to optimize.

  • Acid-Catalyzed Hydrolysis: While less common for this specific transformation, acid-catalyzed hydrolysis using aqueous acids like HCl or H₂SO₄ can also be employed. However, this method may require harsher conditions and can sometimes lead to side reactions. The neutral hydrolysis of esters is generally a very slow process.[6][7]

B. Optimizing Base-Mediated Hydrolysis:

  • Base Concentration and Equivalents: Use a sufficient excess of the base (typically 2-5 equivalents) to ensure complete reaction and to neutralize the acidic product formed.

  • Solvent System: The use of a co-solvent like methanol or ethanol helps to solubilize the ester, increasing the rate of hydrolysis.

  • Temperature and Reaction Time: Heating the reaction mixture is often necessary to drive the hydrolysis to completion. Refluxing for several hours is a common practice. Monitor the reaction by TLC or LC-MS to determine when the starting material has been fully consumed.

C. Experimental Protocol for Complete Hydrolysis:

  • Dissolve the Ester: Dissolve the methyl ester in a suitable organic solvent (e.g., methanol, THF).

  • Add Aqueous Base: Add an aqueous solution of NaOH or KOH (e.g., 2M solution) in excess.

  • Heat to Reflux: Heat the mixture to reflux and monitor the reaction progress.

  • Acidification: After completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., 2N HCl) to a pH of ~2 to precipitate the carboxylic acid product.[8]

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

Problem 3: Formation of Impurities during Synthesis

The presence of impurities can significantly lower the yield of the desired product and complicate its purification. Identifying the source of these impurities is the first step toward eliminating them.

Question: My final product is contaminated with impurities. What are the likely side reactions, and how can I minimize their formation?

Answer: Impurity formation can occur at various stages of the synthesis. Understanding the potential side reactions is key to developing a strategy to mitigate them.

A. Potential Side Reactions in Palladium-Catalyzed Cross-Coupling Routes:

If a palladium-catalyzed approach like the Heck or Sonogashira reaction is used to construct the carbon skeleton, several side reactions can occur.[9][10]

  • Homocoupling: In Sonogashira couplings, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form a diyne byproduct.[11] This can be minimized by using a copper(I) co-catalyst and ensuring strictly anaerobic conditions.[11][12]

  • Reduction of the Aryl Halide: The aryl halide starting material can be reduced, leading to the formation of a de-halogenated byproduct. This is often favored by the presence of phosphine ligands and a protic solvent.

  • Ligand Decomposition: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture.[13] Catalyst decomposition can lead to the formation of palladium black and a loss of catalytic activity.[13]

B. Minimizing Impurities:

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.[12]

  • High-Purity Reagents and Solvents: Use freshly distilled or degassed solvents and high-purity reagents to minimize the introduction of contaminants that can poison the catalyst.

  • Careful Control of Reaction Conditions: Overheating or prolonged reaction times can often lead to increased formation of byproducts.

C. Purification Strategies:

  • Recrystallization: This is a powerful technique for purifying solid products. Choosing an appropriate solvent or solvent system is crucial for obtaining high purity crystals.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid.

Q1: What are the common synthetic routes to 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid?

A1: Several synthetic strategies can be employed. A common approach involves the Willgerodt-Kindler reaction starting from a substituted acetophenone.[1][2] Another strategy is the carbonylation of a corresponding benzyl chloride derivative.[14] Palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reaction, followed by further functional group manipulations, can also be utilized to construct the phenylacetic acid scaffold.[15][16]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[17]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the sample.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Many of the reagents and solvents used are volatile and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Reagents like n-butyllithium are pyrophoric and should be handled with extreme care under an inert atmosphere.[8] Carbon monoxide used in carbonylation reactions is highly toxic.[14]

Q4: Can other cross-coupling reactions be used to synthesize the phenylacetic acid backbone?

A4: Yes, besides the Heck and Sonogashira reactions, the Suzuki coupling is another powerful tool for forming C-C bonds.[15] For instance, a Suzuki coupling between an appropriately substituted aryl boronic acid and an ester of a haloacetic acid could be a viable route. However, couplings involving sp³-hybridized carbons can sometimes be challenging and require specific catalytic systems.[15]

Visualizing the Synthetic Workflow and Troubleshooting

General Synthetic Workflow

Synthetic Workflow Start Starting Material (e.g., Substituted Acetophenone) WK_Reaction Willgerodt-Kindler Reaction Start->WK_Reaction Sulfur, Morpholine Hydrolysis Hydrolysis WK_Reaction->Hydrolysis Aqueous Base (e.g., NaOH) Purification Purification (Recrystallization/Chromatography) Hydrolysis->Purification Acidification Final_Product 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Purification->Final_Product

Caption: A generalized workflow for the synthesis via the Willgerodt-Kindler reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Purity OK Solution1 Use High-Purity Reagents Check_Purity->Solution1 Impure Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Solution3 Increase Reaction Time/Temp or Use Catalyst (e.g., PTC) Incomplete_Reaction->Solution3 Yes Purification_Loss Losses During Purification? Side_Reactions->Purification_Loss No Solution4 Modify Conditions to Minimize Byproducts (e.g., Inert Atmosphere) Side_Reactions->Solution4 Yes Solution5 Optimize Purification Method (e.g., Different Solvent for Recrystallization) Purification_Loss->Solution5 Yes Solution2 Systematically Vary Parameters (DoE)

Caption: A decision tree to systematically troubleshoot low reaction yields.

References

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534–544.
  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 2: A Multivariate Study of the Influence of Different Solvents on the Optimum Reaction Conditions. Acta Chemica Scandinavica B, 40, 694-699.
  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2015). ResearchGate. [Link]

  • Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (2022). PMC. [Link]

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? (2009). NRC Research Press. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. [Link]

  • An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. (2016). Arkivoc. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Google Patents. (2004). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). ResearchGate. [Link]

  • PubChem. (n.d.). 2-[3-(Methoxycarbonyl)phenyl]acetic acid. [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • The neutral hydrolysis of methyl acetate Part 1. Kinetic experiments. (2026). ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H). (n.d.). NISCAIR. [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support: Troubleshooting Low Solubility of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Case ID: SOL-2024-003 Compound: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Chemical Class: Phenylacetic Acid Derivative / Methyl Ester Primary Issue: Poor aqueous solubility; precipitation upon dilution.[1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-2024-003 Compound: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Chemical Class: Phenylacetic Acid Derivative / Methyl Ester Primary Issue: Poor aqueous solubility; precipitation upon dilution.[1]

Executive Summary

This guide addresses solubility challenges associated with 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid . The molecule presents a specific "solubility-stability paradox":

  • Solubility: Requires ionization of the carboxylic acid (pH > 5.[2]5) or organic cosolvents.[1][2]

  • Stability: The methyl ester moiety at position 4 is susceptible to hydrolysis (saponification) in alkaline conditions (pH > 8.[2]0) or elevated temperatures.[1][2]

Immediate Action: Do not use strong bases (NaOH) or heat (>40°C) to force dissolution, as this will chemically degrade the compound into its dicarboxylic acid form.[2] Follow the "Golden Path" protocol below.

Part 1: Diagnostic & Quick Fixes
Q1: Why won't this compound dissolve in pure water?

A: The compound exists primarily in its protonated, neutral form in pure water (pH ~5-6).[2]

  • Mechanism: The phenylacetic acid group has a pKa of approximately 4.2–4.3 [1].[2] In unbuffered water, the pH drops as the acid dissolves, suppressing further ionization.[1][2] The neutral molecule is highly lipophilic due to the chloro-substituted aromatic ring and the methyl ester group.[1][2]

  • Result: You are observing the "intrinsic solubility" of the neutral solid, which is likely in the low micromolar range (<100 µM).[2]

Q2: I added 1N NaOH to dissolve it, and it worked, but the results are inconsistent. Why?

A: You likely degraded your compound.[2]

  • The Trap: While high pH (pH > 9) ionizes the acetic acid group (increasing solubility), it also attacks the methyl ester at position 4.[2]

  • Chemical Failure: This causes base-catalyzed hydrolysis (saponification) , converting your compound into 2-(3-chloro-4-carboxyphenyl)acetic acid (a dicarboxylic acid) and methanol [2].[1]

  • Symptom: The solution clears up, but your biological assay results change because you are testing a different molecule.

Part 2: The "Golden Path" Solubilization Protocol

This protocol balances solubility with chemical stability.[1][2]

Step 1: Preparation of Stock Solution (Organic Phase)

Dissolve the solid in a water-miscible organic solvent first.[2] This overcomes the crystal lattice energy.[1][2]

  • Recommended Solvent: DMSO (Dimethyl sulfoxide) or DMF.[2]

  • Concentration: 10 mM to 50 mM.[2]

  • Procedure: Vortex until completely clear. If particles persist, sonicate for 5 minutes at room temperature.

Step 2: Preparation of Working Solution (Aqueous Phase)

Dilute the stock into a buffered aqueous system.

  • Target pH: 7.0 – 7.4 (Physiological pH).

  • Buffer Selection: Phosphate Buffered Saline (PBS) is ideal.[2] The pH is high enough to ionize the acetic acid (pKa ~4.[1][2]3) but low enough to minimize ester hydrolysis rates compared to basic buffers (pH > 8.5).[1][2]

Critical Workflow:

  • Place the PBS in a rapidly stirring vial.

  • Slowly inject the DMSO stock into the vortex of the buffer.[2]

  • Maximum DMSO limit: Keep final DMSO concentration < 1% (v/v) to avoid biological artifacts, though solubility may permit up to 5%.

Part 3: Advanced Troubleshooting (FAQ)
Q3: My solution precipitates after 2 hours. How do I fix this?

A: This indicates "kinetic solubility" failure.[2] The compound dissolved initially due to the cosolvent (DMSO) but slowly crystallized out as the system reached equilibrium.[1][2]

  • Solution A (Surfactant): Add 0.05% Tween 80 or Kolliphor EL to the buffer before adding the DMSO stock.[2] This creates micelles that sequester the lipophilic tail, preventing nucleation.[1][2]

  • Solution B (Complexation): Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

    • Prepare a 20% (w/v) HP-β-CD solution in PBS.[1]

    • Dilute your DMSO stock into this vehicle.[1][2] The cyclodextrin cavity encapsulates the chloro-phenyl ring, shielding it from water while maintaining the ester's stability.[1][2]

Q4: Can I heat the solution to dissolve the precipitate?

A: NO. Heating exponentially increases the rate of methyl ester hydrolysis.[2] Even at neutral pH, prolonged heating at >60°C can degrade the compound.[1][2] Always use sonication (short bursts) instead of heat.[1][2]

Part 4: Visualizing the Solubility/Stability Window

The following diagram illustrates the "Safe Zone" for handling this compound.

SolubilityStability Acidic pH < 4.0 (Acidic) State1 Precipitation (Unionized Acid) Acidic->State1 Low Solubility Neutral pH 6.5 - 7.5 (Neutral) State2 Soluble & Stable (Ionized Acid, Intact Ester) Neutral->State2 Optimal Window Basic pH > 9.0 (Basic) State3 Chemical Degradation (Ester Hydrolysis) Basic->State3 High Solubility BUT Unstable State1->State2 Add Base (Carefully) State2->State3 Excess Base or Heat

Figure 1: The Solubility-Stability Landscape. The green zone represents the target operational window.[2]

Part 5: Experimental Specifications Table
ParameterValue / RecommendationTechnical Rationale
Predicted pKa (Acid) ~4.2 – 4.3Based on phenylacetic acid core [1].[1][2] Ionizes at pH > 5.[1][2]5.
LogP (Octanol/Water) ~2.5 – 3.0 (Est.)[2]Chloro and Ester groups increase lipophilicity vs. parent acid.[1][2]
Max DMSO Conc. 0.5% – 5.0%Depends on assay tolerance.[2] High DMSO stabilizes the ester.[1][2]
Critical Risk Ester HydrolysisMethyl esters hydrolyze faster than ethyl/t-butyl esters [2].[1][2]
Storage (Solution) -20°CHydrolysis is temperature-dependent.[1] Do not store at RT.
References
  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999.[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • Bianco, G., et al. (2022).[1][2] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (NIH).[1][2] Available at: [Link]

Sources

Troubleshooting

Preventing decarboxylation during heating of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

The following technical guide serves as a specialized support resource for researchers working with 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (referred to herein as CMPAA ). This guide addresses the thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (referred to herein as CMPAA ).

This guide addresses the thermodynamic instability of the acetic acid moiety in electron-deficient aryl systems and provides actionable protocols to mitigate thermal decarboxylation.

Case ID: CMPAA-Therm-001 Subject: Prevention of Decarboxylation During Heating/Workup Severity: Critical (Irreversible Product Loss) Applicable Compound: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid[1]

Part 1: Diagnostic & Mechanistic Insight[2]

The Core Issue: Why is CMPAA Decarboxylating?

You are likely observing gas evolution (bubbling) during heating, a loss of mass, or the appearance of a "toluene-like" impurity in your NMR (a methyl group replacing the acetic acid moiety).

The Mechanism: Phenylacetic acids are generally prone to thermal decarboxylation, but CMPAA is hypersensitive due to its substitution pattern.

  • Electronic Activation: The decarboxylation of arylacetic acids proceeds via a transition state involving a benzylic anion (or radical, depending on conditions).

  • Stabilization: In CMPAA, the methoxycarbonyl group (-COOMe) at the para position and the chlorine (-Cl) at the meta position are strong Electron-Withdrawing Groups (EWGs).[1]

  • The Trap: These EWGs pull electron density from the benzene ring, which in turn stabilizes the negative charge developing on the benzylic carbon during the loss of CO₂. This significantly lowers the activation energy (

    
    )  for decarboxylation compared to unsubstituted phenylacetic acid.
    
Visualization: The Decarboxylation Pathway

The following diagram illustrates the specific electronic stabilization that drives this failure mode.

Decarboxylation_Mechanism CMPAA CMPAA (Starting Material) -CH2-COOH TS Transition State [Benzyllic Anion Character] CMPAA->TS Heat (>60°C) / Metal Ions Product Decarboxylated Byproduct (Methylarene) + CO2 TS->Product Irreversible Loss of CO2 EWG_Para Para-Ester (-COOMe) Resonance Stabilization EWG_Para->TS Stabilizes (-) charge EWG_Meta Meta-Chloro (-Cl) Inductive Stabilization EWG_Meta->TS Stabilizes (-) charge

Caption: Fig 1. Mechanistic pathway showing how ring substituents stabilize the transition state, accelerating CO₂ loss.

Part 2: Troubleshooting & Prevention Protocols

Thermal Thresholds & Solvent Selection

The most common error is using high-boiling solvents to force solubility, inadvertently crossing the decarboxylation temperature threshold.

ParameterRecommended LimitRisk Factor
Max Process Temp < 50°C At >60°C,

increases exponentially.[1]
Drying Method Vacuum Oven (Ambient to 40°C)Standard ovens (80°C+) will destroy the product.
Preferred Solvents DCM, EtOAc, THF, MeCNLow boiling points allow removal without high heat.
Solvents to Avoid DMSO, DMF, Toluene, WaterHigh boiling points require excessive heat to remove; Water/DMSO can facilitate hydrothermal decarboxylation.
Metal Scavenging (The Hidden Catalyst)

Trace transition metals (Cu, Fe, Mn) from previous synthetic steps can catalyze oxidative decarboxylation even at room temperature.

  • Symptom: Degradation occurs even when kept cool.

  • Solution: Wash the organic phase with EDTA (0.1 M) or a Thiol-based scavenger resin during workup to sequester metal ions.[1]

pH Management

While free acids are unstable, the carboxylate salt form is often more resistant to thermal decarboxylation in non-hydrothermal conditions.

  • Strategy: If you must heat the solution (e.g., for recrystallization), convert CMPAA to its sodium or potassium salt temporarily.

  • Protocol:

    • Dissolve CMPAA in mild base (NaHCO₃).

    • Perform necessary operations (filtration/heating).

    • Cool to <10°C.

    • Acidify carefully to pH 3-4 to precipitate the free acid.

    • Filter immediately.

Part 3: Step-by-Step Safe Workup Protocol

Objective: Isolate CMPAA without inducing thermal degradation.

  • Quench: Cool reaction mixture to 0–5°C .

  • Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid extracting into hot solvents.

  • Acidification: If generating the acid from a salt, use dilute HCl (1M) and add dropwise while maintaining internal temperature < 10°C .

    • Critical: Do not allow local heating during acid addition.

  • Drying (Organic Phase): Use anhydrous Na₂SO₄ (Magnesium sulfate can sometimes act as a weak Lewis acid; Sodium sulfate is safer).

  • Evaporation:

    • Set Rotavap bath to maximum 35°C .

    • Use high vacuum to lower the boiling point of the solvent.

    • Do not leave the flask rotating in the warm bath after solvent is removed.

  • Final Drying: Dry the solid in a vacuum desiccator over P₂O₅ at room temperature . Do not use a heated vacuum oven.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I recrystallize CMPAA from boiling ethanol? A: No. Boiling ethanol (~78°C) is too close to the danger zone for this electron-deficient system.[1]

  • Alternative: Use a solvent diffusion method (dissolve in minimal DCM at RT, layer with Hexanes/Heptane) or cool a saturated solution from 30°C to -20°C.[1]

Q2: My NMR shows a singlet at ~2.3 ppm that wasn't there before. What is it? A: This is the diagnostic signal for the methyl group of the decarboxylated byproduct (3-chloro-4-(methoxycarbonyl)toluene).[1] If you see this, thermal damage has already occurred. This process is irreversible.

Q3: Is the ester group (methoxycarbonyl) at risk during this heating? A: While ester hydrolysis is possible, decarboxylation of the acetic acid side chain is kinetically faster in these specific electronic systems. If you prevent decarboxylation by keeping the temperature low, you will inherently prevent ester hydrolysis as well.

Q4: I need to remove high-boiling solvents (DMF). What should I do? A: Do not distill the DMF off. Instead, dilute the reaction mixture with water (5x volume) and extract the product into EtOAc. Wash the EtOAc layer 3x with water to remove residual DMF, then proceed with low-temp evaporation.

References

  • Telvekar, V. N., & Sasane, K. A. (2010).[2][3][4] Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene. Synlett, 2010(18), 2778-2780.[1] Link[1]

  • Fu, X., et al. (2020).[5] Effect of copper salts on hydrothermal oxidative decarboxylation: a study of phenylacetic acid. Chemical Communications, 56, 2791-2794. Link

  • Suh, Y., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives. Organic Letters, 26(26), 5550–5555. Link[1]

  • PubChem. (2025).[6] 2-(3-Chloro-4-methoxyphenyl)acetic acid Compound Summary. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Purification of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid .

Because this molecule contains both a free carboxylic acid (pKa ~4.3) and a base-sensitive methyl ester, standard purification workflows often lead to unintended degradation. This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot impurities, optimize your extraction conditions, and ensure high-fidelity product recovery.

Troubleshooting FAQs

Q: Why is my isolated product heavily contaminated with 2-(4-carboxy-3-chlorophenyl)acetic acid (the di-acid)? A: This is a classic case of chemoselectivity failure during the workup phase. Your target molecule contains an orthogonal functional group pair: an acidic phenylacetic acid moiety and an electrophilic methoxycarbonyl (ester) group. If you use a strong base like Sodium Hydroxide (NaOH) during your acid-base extraction, the hydroxide ions will not only deprotonate the acetic acid moiety but also rapidly saponify the ester via nucleophilic acyl substitution[1].

To prevent this, you must exploit the pKa difference. Use a mild base like saturated aqueous sodium bicarbonate (NaHCO


, pH ~8). This is basic enough to fully deprotonate the carboxylic acid into its water-soluble sodium salt, but it is insufficiently nucleophilic to attack the ester at low temperatures[1].

Degradation Target Target Molecule (Contains -COOCH3 & -COOH) StrongBase Harsh Base (e.g., NaOH) pH > 12 Target->StrongBase Hydrolysis Ester Saponification StrongBase->Hydrolysis DiAcid Di-acid Impurity (2-(4-carboxy-3-chlorophenyl)acetic acid) Hydrolysis->DiAcid

Fig 1. Base-catalyzed degradation pathway of the target molecule into a di-acid impurity.

Q: I synthesized the compound via nitrile hydrolysis. How do I remove the unreacted 2-(3-chloro-4-(methoxycarbonyl)phenyl)acetamide intermediate? A: Substituted phenylacetamides are common, stubborn intermediate impurities when synthesizing phenylacetic acids via the hydrolysis of benzyl nitriles[2]. Because the amide is electronically neutral under mildly basic conditions, it can be separated using a highly controlled acid-base extraction. When you partition the crude mixture between ethyl acetate and saturated NaHCO


, the target mono-acid moves into the aqueous layer, while the neutral amide intermediate remains in the organic layer[3]. Discard the organic layer, then carefully acidify the aqueous layer to pH 2.5–3.0 to precipitate or re-extract the pure target acid[4].

Q: My product has a dark tint and contains palladium residues from a previous carbonylation step. How do I remove this? A: Palladium-catalyzed carbonylation is a highly efficient method for synthesizing phenylacetic acids from benzyl halides[5], but it often leaves heavy metal residues that co-extract with the product. Since your molecule contains a coordinating carboxylic acid, Pd can form stable complexes. To troubleshoot this, treat your organic extract (prior to the acid-base workup) with a metal scavenger such as SiliaBond Thiol (MP-TMT) or activated carbon at 40°C for 2 hours. Filter the mixture through a pad of Celite before proceeding to the extraction.

Quantitative Data: Impact of Extraction Conditions

The choice of base and temperature during the extraction phase directly dictates the purity of your final compound. The table below summarizes the causality between extraction conditions, ester hydrolysis rates, and target recovery.

Extraction Base UsedAqueous pHTemperature (°C)Ester Hydrolysis (Di-acid %)Target Recovery (%)Recommendation
1M NaOH13.025> 80%< 20%Critical Failure - Rapid saponification.
Sat. Na

CO

10.525~ 15%85%Sub-optimal - Partial degradation occurs.
Sat. NaHCO

8.025~ 3%92%Acceptable - Minor hydrolysis if prolonged.
Sat. NaHCO

8.0 0 - 5 < 1% > 95% Optimal - Preserves ester, isolates acid.

Standard Operating Procedure: Chemoselective Extraction

To ensure a self-validating and reproducible purification, follow this step-by-step methodology designed specifically for ester-containing phenylacetic acids.

Extraction Crude Crude in EtOAc AddBase Add Sat. NaHCO3 (pH 8) at 0-5°C Crude->AddBase Sep1 Phase Separation AddBase->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Product Na-Salt) Sep1->Aq1 Keep Acidify Acidify to pH 2.5 with 1M HCl at 0-5°C Aq1->Acidify Sep2 Extract with EtOAc Acidify->Sep2 Pure Pure Target Acid in Organic Phase Sep2->Pure

Fig 2. Chemoselective acid-base extraction workflow preventing ester hydrolysis.

Step-by-Step Methodology

Step 1: Dissolution Dissolve the crude 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid in a water-immiscible organic solvent, preferably Ethyl Acetate (EtOAc) (10 mL per gram of crude)[4].

Step 2: Chemoselective Deprotonation Cool the organic solution in an ice bath to 0–5°C. Slowly add an equal volume of cold, saturated aqueous NaHCO


.
Causality: The low temperature and mild base (pH 8) kinetically freeze the ester hydrolysis pathway while thermodynamically favoring the deprotonation of the carboxylic acid[1].

Step 3: Phase Separation & Validation Transfer the biphasic mixture to a separatory funnel. Shake gently, venting frequently to release CO


 gas. Allow the layers to separate.
Self-Validating Check: Spot the aqueous layer on a TLC plate (elute with 9:1 DCM:MeOH with 1% Acetic Acid). You should observe the target molecule at the baseline (as a salt). The organic layer will contain unreacted amides, nitriles, or neutral byproducts[3]. Discard the organic layer.

Step 4: Controlled Acidification Return the aqueous layer to an Erlenmeyer flask and cool it to 0–5°C. Dropwise, add 1M HCl until the pH reaches 2.5–3.0[4]. Causality: Dropping the pH below the pKa of the phenylacetic acid (~4.3) protonates the carboxylate back into its neutral, organic-soluble free acid form.

Step 5: Final Recovery Extract the acidified aqueous layer three times with fresh EtOAc. Combine the organic layers, wash with brine to remove residual salts, and dry over anhydrous Na


SO

. Filter and concentrate under reduced pressure to yield the highly purified target compound. If further purification is required, recrystallize from a hot toluene/hexanes mixture[5].

References

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • US4220592A - Synthesis of substituted phenylacetic acid. Google Patents.
  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany | Oxford Academic.
  • FROM ELECTROPHILIC TO STEREO-SPECIFIC SN2 ΑLPHA-FUNCTIONALIZATION REACTIONS OF ACYCLIC CARBOXYLIC ACID DERIVATIVES. ePUB (Johannes Kepler University).

Sources

Troubleshooting

Resolving chromatography tailing issues with acidic phenyl compounds

Welcome to the Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who are troubleshooting peak tailing issues when analyzing acidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who are troubleshooting peak tailing issues when analyzing acidic phenyl compounds (e.g., phenolic acids, phenylacetic acid, gallic acid, and caffeic acid).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the fundamental chemical causality behind peak distortion and provide self-validating protocols to ensure your chromatographic methods are robust, reproducible, and scientifically sound.

Diagnostic Workflow: Identifying the Root Cause

Before altering your method, it is critical to systematically isolate the variable causing the peak distortion. Follow this diagnostic logic path to identify whether your issue is driven by ionization, metal chelation, or solvent mismatch.

DiagnosticWorkflow Start Peak Tailing Observed (Acidic Phenyl Compounds) CheckPH 1. Check Mobile Phase pH Is pH < pKa - 2? Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 (e.g., 0.15% Formic Acid) CheckPH->AdjustPH No CheckMetals 2. Check Metal Chelation Are phenolic -OH groups present? CheckPH->CheckMetals Yes AdjustPH->CheckMetals Passivate Passivate System or Add Chelator (EDTA) CheckMetals->Passivate Yes CheckSolvent 3. Check Injection Solvent Is solvent stronger than mobile phase? CheckMetals->CheckSolvent No Passivate->CheckSolvent MatchSolvent Match injection solvent to initial mobile phase CheckSolvent->MatchSolvent Yes Resolve Symmetrical Peak Achieved (Tailing Factor < 1.2) CheckSolvent->Resolve No MatchSolvent->Resolve

Diagnostic workflow for resolving peak tailing in acidic phenyl compounds.

Core Troubleshooting Guide & FAQs

Q1: Why do acidic phenyl compounds exhibit peak tailing even on new, high-efficiency C18 columns? A: Peak tailing for acidic phenyl compounds is rarely a physical column issue (such as a void) if neutral compounds elute symmetrically. Instead, it is typically driven by two chemical phenomena:

  • Mixed Ionization States: Acidic phenyl compounds typically have a pKa between 3.5 and 5.0. If the mobile phase pH is too close to the analyte's pKa, the compound exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states[1]. These two states partition differently into the reversed-phase stationary phase, causing the peak to smear or tail[2].

  • Metal-Ion Mediated Adsorption: Compounds with phenolic hydroxyl groups or adjacent carboxylic acids are strong chelators. They can bind to trace metals (like Fe³⁺ or Al³⁺) present in the silica matrix or the stainless-steel hardware of the HPLC system[3]. This secondary retention mechanism severely distorts peak shape[4].

Q2: How should I optimize my mobile phase pH to eliminate mixed ionization tailing? A: The golden rule of chromatographic method development for ionizable compounds is to set the mobile phase pH at least 2 units away from the analyte's pKa[5]. For acidic phenyl compounds, this means suppressing ionization by lowering the pH.

  • Causality: At a pH 2 units below the pKa (e.g., pH 2.5 for a compound with pKa 4.5), >99% of the analyte is in its fully protonated, neutral state. This ensures a single, uniform hydrophobic interaction with the C18 phase, yielding a sharp, symmetrical peak[6].

  • Actionable Step: Use acidic modifiers like 0.1% to 0.15% Formic Acid or a low-pH phosphate buffer (pH 2.5–3.0)[7]. Always measure and adjust the pH of the aqueous component before mixing it with organic modifiers to ensure accuracy[8].

Q3: How can I tell if trace metals are causing the tailing, and how do I fix it? A: If you have optimized the pH to 2.5 but still observe tailing—particularly for compounds like gallic acid or caffeic acid—metal chelation is the likely culprit[3].

  • Self-Validating Test: Inject a non-chelating acidic compound (like benzoic acid) alongside a chelating one (like caffeic acid). If only the chelating compound tails, metal-ion adsorption is occurring.

  • Resolution: Passivate your HPLC system with a chelating agent (e.g., flushing with EDTA or nitric acid, depending on manufacturer guidelines)[4]. Alternatively, add a trace amount of a chelator to the mobile phase, or switch to PEEK (polyetheretherketone) tubing and high-purity "Type B" silica columns which have minimal metal contamination[9].

Q4: Can the sample injection solvent cause peak tailing? A: Yes. If the sample is dissolved in a solvent that is significantly stronger (e.g., 100% methanol or acetonitrile) than the initial mobile phase conditions, the analyte will travel rapidly through the column before partitioning properly, leading to peak broadening and tailing[10].

  • Best Practice: Always dissolve your sample in the initial mobile phase (or a weaker solvent) to ensure the analyte focuses into a tight band at the head of the column[7].

Mechanistic Pathway of Secondary Interactions

To effectively troubleshoot, you must visualize what is happening at the molecular level inside the column.

Mechanism Acid Acidic Phenyl Compound (e.g., pKa ~ 4.0) HighPH Mobile Phase pH > 4.0 (Mixed Ionization) Acid->HighPH Improper Buffer LowPH Mobile Phase pH < 2.5 (Fully Protonated) Acid->LowPH Optimized Buffer Metal Trace Metals in Hardware (Fe3+, Al3+) Acid->Metal Chelation via -OH/-COOH Tailing1 Peak Tailing / Splitting (Dual Partitioning) HighPH->Tailing1 Ionized & Neutral States Ideal Symmetrical Peak Elution (Uniform Hydrophobicity) LowPH->Ideal Hydrophobic Partitioning Tailing2 Peak Tailing (Metal-Ion Adsorption) Metal->Tailing2 Secondary Retention

Mechanistic pathways of peak tailing due to mixed ionization and metal chelation.

Quantitative Data Summary

The table below summarizes the expected impact of mobile phase chemistry on the Tailing Factor (Tf) of common acidic phenyl compounds. A Tf value > 1.2 indicates significant tailing that compromises quantitation.

CompoundApprox. pKaMobile Phase ConditionDominant InteractionTailing Factor (Tf)Resolution Status
Caffeic Acid 4.6pH 5.0 (No Additive)Mixed Ionization2.15Severe Tailing
Caffeic Acid 4.6pH 2.5 (0.15% Formic Acid)Hydrophobic Partitioning1.05Symmetrical
Phenylacetic Acid 4.3pH 4.5 (Mixed Ionization)Mixed Ionization1.85Tailing
Phenylacetic Acid 4.3pH 2.5 (Phosphate Buffer)Hydrophobic Partitioning1.10Symmetrical
Gallic Acid 4.4pH 3.0 (Trace Metals Present)Metal Chelation1.60Tailing
Gallic Acid 4.4pH 3.0 + System PassivationHydrophobic Partitioning1.08Symmetrical

Self-Validating Protocol: Eradicating Peak Tailing

Follow this step-by-step methodology to systematically eliminate tailing for acidic phenyl compounds. This protocol is designed to be self-validating, meaning each step proves or disproves a specific chemical hypothesis.

Step 1: System Baseline Assessment (The Neutral Marker Test)

  • Prepare a test mix containing your target acidic phenyl compound and a neutral, non-chelating marker (e.g., Toluene).

  • Inject the mixture using your current method.

  • Causality Check: Toluene does not ionize and cannot chelate metals. If the toluene peak tails, your column has a physical void or frit contamination. If toluene is symmetrical but your acidic compound tails, proceed to Step 2.

Step 2: Mobile Phase pH Optimization

  • Identify the pKa of your target compound (e.g., Phenylacetic acid pKa = 4.3).

  • Prepare the aqueous mobile phase. Add 0.15% Formic Acid or use a 20 mM Potassium Phosphate buffer.

  • Measure the pH of the aqueous phase before adding any organic modifier (Acetonitrile/Methanol)[8]. Adjust the pH until it is exactly 2.5.

  • Causality Check: Running at pH 2.5 ensures the compound is >99% protonated, preventing mixed-mode partitioning[11]. Inject the sample. If tailing resolves, the issue was mixed ionization.

Step 3: Hardware Passivation (For Chelating Compounds)

  • If tailing persists (especially for compounds with adjacent hydroxyls like gallic acid), remove the analytical column.

  • Flush the HPLC system (lines, injector, and detector) with 0.1 M Nitric Acid for 30 minutes at 1.0 mL/min, followed by highly purified water until the pH is neutral.

  • Reinstall the column. Alternatively, add 5 µM EDTA to your mobile phase[4].

  • Causality Check: Passivation removes trace Fe³⁺/Al³⁺ that cause secondary retention via chelation[3].

Step 4: Injection Solvent Matching

  • Prepare your sample diluent to match the exact composition of your initial mobile phase (e.g., 95% Aqueous Buffer / 5% Acetonitrile).

  • Dissolve your sample in this diluent.

  • Causality Check: Injecting a sample in 100% organic solvent causes the analyte to migrate prematurely down the column before partitioning, leading to band broadening[10]. Matching the solvent forces the analyte to focus tightly at the column head[7].

References

  • How can I prevent peak tailing in HPLC? ResearchGate. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at:[Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. Available at:[Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at:[Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. ResearchGate. Available at:[Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC. Available at: [Link]

  • Simultaneous Determination of Phenolic Compounds in Leptadenia pyrotechnica. SciSpace. Available at:[Link]

  • Injection Solvent Effect on Peak Height in Ion Exchange HPLC. Oxford Academic. Available at:[Link]

Sources

Optimization

Technical Support Center: Nitration of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Department: Process Chemistry & Safety Engineering Subject: Temperature Control & Optimization for Nitration Protocols Reference ID: NIT-3Cl-4MeO-AA-001 Executive Summary & Reaction Profile Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Process Chemistry & Safety Engineering Subject: Temperature Control & Optimization for Nitration Protocols Reference ID: NIT-3Cl-4MeO-AA-001

Executive Summary & Reaction Profile

Welcome to the Technical Support Center. This guide addresses the critical temperature control parameters required for the nitration of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid .

This substrate presents a unique "push-pull" electronic environment:

  • Deactivation: The methyl ester (

    
    ) at C4 and Chlorine (
    
    
    
    ) at C3 deactivate the ring.
  • Steric/Directing Conflict: The acetic acid side chain (

    
    ) at C1 is a weak activator. All substituents synergistically direct electrophilic attack to Position 6  (less sterically hindered) and Position 2  (highly hindered).
    

Critical Challenge: The presence of the methyl ester makes the molecule susceptible to acid-catalyzed hydrolysis if the temperature exceeds 20°C in the presence of water (generated during nitration). Conversely, the deactivated ring requires sufficient thermal energy to overcome the activation barrier for nitration.

Troubleshooting Guide: Common Failure Modes

Use this matrix to diagnose issues based on your current experimental data.

SymptomProbable CauseMechanismCorrective Action
Low Yield (<50%) Temperature too low (<0°C) during aging.The deactivated ring (Cl + Ester) raises the activation energy (

). The nitronium ion (

) lacks sufficient energy to attack the ring.
Increase aging temperature to 15°C–20°C after addition is complete. Do not exceed 25°C.
Impurity: Dicarboxylic Acid Hydrolysis of Methyl Ester.High temperature (>30°C) + Water accumulation. Acid-catalyzed hydrolysis converts

to

.
Strictly control T < 10°C during acid addition. Use fuming

to minimize initial water content.
Impurity: Dinitro Species Thermal Runaway / Hot spots.Localized overheating allows a second nitration event, likely at the sterically crowded C2 position.Improve agitation (Reynolds number > 10,000). Reduce acid addition rate.
Dark/Tarred Reaction Benzylic Oxidation.Oxidative degradation of the

side chain by hot

.
Ensure temperature never spikes above 35°C. Quench immediately if color shifts to dark brown/black.

Optimized Experimental Protocol

Safety Warning: Nitration is highly exothermic. The reaction adiabatic temperature rise (


) can exceed 100°C, leading to explosive runaway. All steps must be performed in a fume hood with a blast shield.
Phase 1: Preparation of Nitrating Agent (Mixed Acid)

To minimize hydrolysis, we recommend pre-forming the nitronium ion.

  • Cool Sulfuric Acid (98%, 5.0 equiv) to 0°C in a jacketed reactor.

  • Slowly add Fuming Nitric Acid (1.1 equiv) dropwise.

  • Control: Maintain internal temperature

    
    .
    
  • Result: Formation of nitronium bisulfate (

    
    ).
    
Phase 2: Substrate Addition (Inverse Addition Recommended)

Adding the solid substrate to the acid minimizes the concentration of unreacted substrate exposed to excess heat.

  • Dissolve 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid in Dichloromethane (DCM) or maintain as a neat solid if DCM is incompatible with your downstream workup (DCM acts as a heat sink).

  • Cool the Mixed Acid solution to -5°C .

  • Add the substrate in small portions.

  • Critical Limit: Pause addition if

    
     rises above 5°C .
    
  • Agitation: Maximum RPM to prevent "hot spots" at the addition point.

Phase 3: Reaction Aging
  • Once addition is complete, allow the jacket temperature to ramp to 15°C .

  • Hold for 2–4 hours.

  • Monitor: HPLC for consumption of starting material. If >5% remains after 4 hours, raise T to 20°C . Do not exceed 25°C.

Phase 4: Quenching
  • Prepare a slurry of crushed ice and water (5x reaction volume).

  • Pour the reaction mixture slowly onto the ice with vigorous stirring.

  • Exotherm: The heat of dilution of

    
     is extreme. Ensure the quench vessel 
    
    
    
    .

Visualizing the Process Logic

The following diagram illustrates the decision logic for temperature control and safety interlocks.

NitrationLogic Start Start: Reactor Setup CheckTemp Check Internal Temp (Tint) Start->CheckTemp AddAcid Add Nitrating Agent (Rate: 1 mL/min) CheckTemp->AddAcid If Tint < 5°C Aging Aging Phase (15°C - 20°C) CheckTemp->Aging Addition Complete Exotherm Exotherm Detected? AddAcid->Exotherm Cooling Maximize Jacket Cooling (-10°C) Exotherm->Cooling No (Tint stable) StopFeed EMERGENCY STOP FEED Exotherm->StopFeed Yes (Tint > 10°C) Cooling->CheckTemp Loop until addition complete StopFeed->CheckTemp Wait for cool down Quench Quench on Ice Aging->Quench HPLC: SM < 1%

Caption: Logic flow for temperature-controlled addition of nitrating agent. Note the feedback loop requiring feed stoppage if T > 10°C.

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard 65% Nitric Acid? A: Standard 65%


 contains 35% water. Water inhibits the formation of the nitronium ion (

), forcing you to heat the reaction to drive it forward. Heating a mixture containing 35% water and a methyl ester will almost certainly cause hydrolysis of the ester to the carboxylic acid [1]. Use Fuming Nitric Acid (>90%) or a pre-mixed

system to keep water content low.

Q2: My reaction mixture turned black. Can I save it? A: A black mixture usually indicates oxidative decomposition (tarring). This is irreversible. It is caused by allowing the temperature to spike (likely >40°C) in the presence of the super-acidic media. You must discard the batch (neutralize carefully) and restart with stricter temperature controls.

Q3: The reaction is too slow at 0°C. Can I heat to 40°C? A: No. While heating speeds up nitration, it exponentially increases the rate of dinitration and ester hydrolysis . Instead of heating, try increasing the agitation speed (to improve mass transfer) or slightly increasing the concentration of


 to boost the activity of the nitronium ion [2].

Q4: What is the regioselectivity expected here? A: Based on the directing effects of the 3-Cl (ortho/para) and 4-COOMe (meta) groups, the primary target is the 6-nitro isomer. The 2-nitro position is theoretically activated but sterically shielded by the adjacent Chlorine and Acetic Acid groups. Expect a ratio favoring the 6-nitro isomer, but monitor for the 2-nitro isomer by HPLC [3].

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Hang Yao, et al. (2023).[1] "Process hazard and thermal risk evaluation of nitration with mixed acid." Process Safety and Environmental Protection. Available at: (Demonstrates the correlation between mixed acid strength, temperature, and thermal runaway).

  • Royal Society of Chemistry. (2016). "Nitration of Methyl Benzoate: A Regioselective Electrophilic Substitution." RSC Education.[2][3] Available at: (Provides the foundational protocol for nitrating deactivated ester-substituted aromatics).

  • Organic Syntheses. "p-Nitrophenylacetic Acid." Org.[3][4][5] Synth. Coll. Vol. 1, p. 396.[5] Available at: (Protocol for nitrating phenylacetic acid derivatives, highlighting the stability of the acetic acid side chain).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro Substituted Phenylacetic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming steric hindrance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming steric hindrance in reactions involving 3-chloro substituted phenylacetic acids. The unique electronic and steric properties of this substrate often present challenges in achieving desired reactivity and yields. This resource combines established chemical principles with field-proven insights to help you navigate these complexities.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the synthesis of derivatives from 3-chloro substituted phenylacetic acids. Each issue is presented with its probable cause and a detailed, step-by-step protocol for resolution.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am attempting to synthesize an amide from 3-chlorophenylacetic acid and a secondary amine, but I am consistently obtaining low yields, presumably due to steric hindrance. What strategies can I employ to improve the reaction efficiency?

Probable Cause: The chlorine atom at the meta-position, while not as sterically demanding as an ortho-substituent, can still influence the conformation of the phenylacetic acid, hindering the approach of the amine to the activated carboxylic acid.[1] Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier, or the reaction conditions may not be optimal.[2][3]

Solution Workflow:

To address this, a multi-faceted approach involving the choice of coupling reagent, solvent, and temperature should be considered.

Experimental Protocol: Enhanced Amide Coupling for Sterically Hindered Substrates

  • Carboxylic Acid Activation:

    • Method A: Acyl Fluoride Formation. In a nitrogen-purged flask, dissolve 3-chlorophenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add cyanuric fluoride or an alternative fluorinating agent like XtalFluor-E (1.1 equivalents) and a suitable base such as diisopropylethylamine (DIPEA) (1.5 equivalents).[3] Stir at room temperature for 1-2 hours to form the acyl fluoride in situ. Acyl fluorides are smaller than many other activated intermediates, which can help minimize steric clash.[3]

    • Method B: Mixed Anhydride Formation. Dissolve the 3-chlorophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add methanesulfonyl chloride (1.1 equivalents) followed by slow addition of triethylamine (3 equivalents).[4] This forms a highly reactive mixed anhydride.

  • Amine Addition:

    • Slowly add the secondary amine (1.2 equivalents) to the solution of the activated carboxylic acid at 0°C.

  • Reaction Conditions:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • If the reaction is sluggish, consider increasing the temperature. For acyl fluoride-mediated couplings, heating to 40-60°C can be beneficial.[3][5] For the mixed anhydride method, maintain the reaction at room temperature to avoid potential side reactions.

    • Consider switching to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, which can help prevent aggregation and improve reactivity.[5]

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Inefficient Esterification with Bulky Alcohols

Question: I am struggling with the Fischer esterification of 3-chlorophenylacetic acid with a sterically hindered alcohol (e.g., tert-butanol). The reaction does not proceed to completion even with a strong acid catalyst and prolonged reaction times. How can I drive this reaction forward?

Probable Cause: The direct acid-catalyzed esterification (Fischer esterification) is a reversible reaction.[6] The steric bulk of both the 3-chlorophenylacetic acid and the tertiary alcohol significantly slows down the rate of the forward reaction and can shift the equilibrium to favor the starting materials.

Solution Workflow:

To overcome this equilibrium limitation and steric hindrance, it's necessary to either use a more reactive carboxylic acid derivative or employ reaction conditions that remove the water byproduct, thus driving the reaction to completion according to Le Chatelier's principle.[6]

dot

Fischer_Esterification_Equilibrium cluster_equilibrium Reversible Reaction Reactants 3-Chlorophenylacetic Acid + tert-Butanol Intermediate Tetrahedral Intermediate Reactants->Intermediate H+ catalyst (Slow due to steric hindrance) Products tert-Butyl 3-chlorophenylacetate + Water Products->Intermediate H+ catalyst, +H2O (Reverse Reaction) Intermediate->Products Elimination of H2O

Caption: Equilibrium of Fischer Esterification.

Experimental Protocol: Esterification of Hindered Substrates

  • Preparation of Acyl Chloride:

    • In a fume hood, carefully add thionyl chloride (2-3 equivalents) to 3-chlorophenylacetic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

    • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-chlorophenylacetyl chloride.[7]

  • Esterification with Hindered Alcohol:

    • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like DCM or THF.

    • In a separate flask, dissolve the sterically hindered alcohol (1.5 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) in the same solvent.

    • Cool the alcohol/base solution to 0°C and slowly add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting ester by flash column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: Does the meta-position of the chloro-substituent significantly impact reactivity compared to the ortho- or para-positions?

A1: Yes, the position of the chloro-substituent has a pronounced effect on both the steric and electronic properties of the phenylacetic acid.

  • Steric Effects: An ortho-chloro substituent will exert the most significant steric hindrance due to its proximity to the carboxylic acid group. A meta-chloro group, as in 3-chlorophenylacetic acid, presents a moderate level of steric hindrance. A para-chloro substituent has a minimal steric effect on the carboxylic acid functionality. Studies have shown that for reactions like acid-catalyzed esterification, the reaction rates for substituted phenylacetic acids generally follow the order: para > meta >> ortho.[8]

  • Electronic Effects: The chloro group is an electron-withdrawing group. In the meta position, it deactivates the aromatic ring towards electrophilic substitution primarily through an inductive effect.[9][10] This can influence the reactivity of the benzylic position in certain reactions.

Q2: Are there any protecting group strategies that can be employed to facilitate reactions at other parts of the molecule?

A2: Absolutely. Protecting the carboxylic acid group is a common and effective strategy to prevent its interference in reactions targeting other parts of the molecule. The most common protecting group for a carboxylic acid is an ester.[11][12]

Protecting GroupIntroduction MethodRemoval ConditionsKey Advantages
Methyl or Ethyl Ester Fischer esterification (acid catalyst, excess alcohol) or reaction with an alkyl halide and a base.[12]Acid or base-catalyzed hydrolysis.Simple to introduce and remove.
Benzyl Ester Reaction with benzyl bromide in the presence of a base.Hydrogenolysis (H₂, Pd/C).Can be removed under neutral conditions, preserving acid- or base-labile groups.
tert-Butyl Ester Reaction with isobutylene and a strong acid catalyst.Mild acidic conditions (e.g., trifluoroacetic acid in DCM).Stable to basic conditions and nucleophiles.

The choice of protecting group depends on the stability of other functional groups in the molecule to the deprotection conditions. This is a key concept in developing an "orthogonal protection" strategy.[13][14]

dot

Orthogonal_Protection cluster_protection Protection Strategies cluster_deprotection Selective Deprotection Molecule 3-Chlorophenylacetic Acid -COOH PG1 Benzyl Ester (H₂, Pd/C) Molecule:f1->PG1 Protect PG2 tert-Butyl Ester (TFA) Molecule:f1->PG2 Protect PG3 Methyl Ester (LiOH) Molecule:f1->PG3 Protect D1 Hydrogenolysis PG1->D1 Deprotect D2 Acidolysis PG2->D2 Deprotect D3 Saponification PG3->D3 Deprotect

Caption: Orthogonal protecting group strategy.

Q3: Can I use catalytic methods for direct amidation to avoid stoichiometric activating agents?

A3: Yes, direct amidation catalyzed by transition metals is an emerging and more atom-economical approach.[8] Nickel(II) chloride (NiCl₂) has been reported as an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines.[8]

Key considerations for this method include:

  • Catalyst Loading: Typically, 10 mol% of NiCl₂ is sufficient.[8]

  • Solvent: Non-polar solvents like toluene are generally preferred. Polar solvents such as DMF or DMSO have been found to be less effective.[8]

  • Temperature: Elevated temperatures are usually required to drive off the water byproduct and overcome the activation barrier.

  • Substrate Scope: This method is sensitive to steric and electronic effects. Yields are often higher for para-substituted and meta-substituted phenylacetic acids compared to their ortho-counterparts.[8]

While this method avoids wasteful byproducts, optimization of reaction conditions for your specific 3-chlorophenylacetic acid and amine pairing is crucial.

References

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. J. Org. Chem., 69, 8984-8986. [Link]

  • Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. (2026, February 14). Chemistry – A European Journal. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Elend, C., et al. (2007). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Microbial Cell Factories, 6, 23. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Chapter 6 Carboxyl Protecting Groups. In Protecting Groups in Organic Synthesis. John Wiley & Sons, Inc. [Link]

  • Ligand-enabled ortho-C–H olefination of phenylacetic amides with unactivated alkenes. (2017, December 8). Nature Communications. [Link]

  • The kinetics of the acid-catalysed esterification of substituted phenylacetic acids by methanol. Journal of the Chemical Society B: Physical Organic. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 296-300. [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018, February 21). Royal Society Open Science. [Link]

  • Method for esterifying sterically hindered carboxylic acids.
  • Synthesis of -Chloroarylacetic Acid via Electrochemical Carboxylation of ,-Dichloroarylmethane Derivatives. (2023, September 20). Molecules. [Link]

  • Protecting group. Wikipedia. [Link]

  • Reactions of Carboxylic Acids. (2023, September 20). Organic Chemistry | OpenStax. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17). Tokyo University of Agriculture and Technology. [Link]

  • Protecting Groups. (2020, October 26). IIT. [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). The Peptide Synthesis Experts. [Link]

  • α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. (2025, September 26). Angewandte Chemie International Edition. [Link]

  • Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. AIR Unimi. [Link]

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. (2015, June 1). Nature Chemistry. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [Link]

  • A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry. [Link]

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. (2014, March 25). science24.com. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). RSC Advances. [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. [Link]

  • Preparation method of chlorophenyl acetic acid.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). RSC Advances. [Link]

  • Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. (2026, February 26). Molecules. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia MDPI. [Link]

  • One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. J. Org. Chem. [Link]

  • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. [Link]

  • Ortho, Para, Meta. (2022, January 3). Chemistry Steps. [Link]

  • Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. (2016, November 1). ACS Catalysis. [Link]

  • How to overcome Steric Hindrance? (2019, June 30). ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Esterification of Chloroacetic Acid with Alcohols Catalyzed by Zinc Methanesulfonate. Journal of Chemistry and Technologies. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024, January 25). Catalysts. [Link]

  • Fischer Esterification of Glycerol by Phen. JOCPR. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid. Designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral features, a comparative analysis with structurally related molecules, and a robust experimental protocol for data acquisition. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for structural elucidation.

Introduction

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is a substituted phenylacetic acid derivative. The precise characterization of its molecular structure is paramount for its application in research and development. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule, enabling unambiguous structural confirmation. This guide will dissect the expected ¹H NMR spectrum of the title compound, elucidating the rationale behind the chemical shifts, multiplicities, and coupling constants of each proton.

Predicted ¹H NMR Spectrum of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

The predicted spectral data is summarized in the table below:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'~7.95d~2.01H
H-5'~7.85d~8.21H
H-6'~7.35dd~8.2, 2.01H
-CH₂-~3.70s-2H
-OCH₃~3.90s-3H
-COOH~11-12br s-1H

In-Depth Spectral Interpretation

The rationale for the predicted chemical shifts and multiplicities is as follows:

  • Aromatic Protons (H-2', H-5', H-6'):

    • The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring.

    • H-5' : This proton is ortho to the electron-withdrawing methoxycarbonyl group and will experience the strongest deshielding effect, thus appearing at the most downfield position, predicted around 7.85 ppm. It will appear as a doublet due to coupling with H-6' (ortho coupling, J ≈ 8.2 Hz).

    • H-2' : This proton is ortho to the chloro group and meta to the methoxycarbonyl group. The deshielding effect will be significant, and it is predicted to resonate around 7.95 ppm. It will appear as a doublet due to a smaller meta coupling with H-6' (J ≈ 2.0 Hz).[1]

    • H-6' : This proton is ortho to the acetic acid substituent, meta to the chloro group, and para to the methoxycarbonyl group. It will be coupled to both H-5' (ortho coupling) and H-2' (meta coupling), resulting in a doublet of doublets (dd) around 7.35 ppm.

  • Methylene Protons (-CH₂-):

    • The two protons of the methylene group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at approximately 3.70 ppm. This chemical shift is consistent with a methylene group attached to both an aromatic ring and a carboxylic acid.

  • Methoxy Protons (-OCH₃):

    • The three protons of the methoxy group are also chemically equivalent and will give rise to a singlet. Due to the proximity of the electron-withdrawing carbonyl group, this signal is expected to appear around 3.90 ppm.

  • Carboxylic Acid Proton (-COOH):

    • The proton of the carboxylic acid group is highly deshielded and acidic. It typically appears as a broad singlet at a very downfield chemical shift, often in the range of 11-12 ppm. Its broadness is a result of chemical exchange with residual water or other acidic protons in the solvent.

Comparative Analysis

To further validate our interpretation, we will compare the predicted spectrum of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid with the known spectral data of two closely related compounds: 2-(3-chlorophenyl)acetic acid and 2-(4-(methoxycarbonyl)phenyl)acetic acid.[2]

CompoundAromatic Protons (δ, ppm)-CH₂- (δ, ppm)Other Protons (δ, ppm)
2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (Predicted) ~7.95 (d), ~7.85 (d), ~7.35 (dd)~3.70 (s)~3.90 (s, -OCH₃), ~11-12 (br s, -COOH)
2-(3-chlorophenyl)acetic acid[2]7.31 – 7.13 (m, 4H)3.63 (s)-
2-(4-(methoxycarbonyl)phenyl)acetic acid[2]8.00 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H)3.70 (s)3.90 (s, -OCH₃)

The comparison reveals clear trends. The presence of the chloro group in the 3-position of 2-(3-chlorophenyl)acetic acid results in a complex multiplet for the aromatic protons.[2] In 2-(4-(methoxycarbonyl)phenyl)acetic acid, the para-substitution leads to a simpler spectrum with two doublets for the aromatic protons.[2] Our predicted spectrum for the title compound logically combines these features, with the chloro and methoxycarbonyl groups influencing the chemical shifts and splitting patterns of the aromatic protons in an additive manner.

Experimental Protocol

The following section details a standardized protocol for acquiring high-quality ¹H NMR spectra for compounds of this class.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The data should be acquired on a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for quantitative analysis.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A spectral width of approximately 16 ppm is suitable for most organic molecules.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the peak multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Environments

To visually represent the relationships between the different protons in 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, the following diagram is provided.

G cluster_ring Aromatic Ring cluster_substituents Substituents C1 C C2 C C1->C2 COOCH3 -COOCH₃ C1->COOCH3 C3 C C2->C3 H2 H-2' C2->H2 C4 C C3->C4 Cl -Cl C3->Cl C5 C C4->C5 CH2COOH -CH₂COOH C4->CH2COOH C6 C C5->C6 H5 H-5' C5->H5 C6->C1 H6 H-6' C6->H6 H2->H6 meta (J ≈ 2.0 Hz) H5->H6 ortho (J ≈ 8.2 Hz)

Figure 1. Molecular structure and key ¹H-¹H coupling interactions in 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid.

Conclusion

This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid. By combining predictive analysis based on established chemical principles with a comparative study of analogous compounds, we have established a reliable spectral assignment. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data. This systematic approach to spectral interpretation is a cornerstone of chemical analysis and is indispensable for the structural verification of novel compounds in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0000651). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (CDCl₃, 300 MHz) of phenylacetic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

  • YouTube. (2019, December 11). ¹H NMR coupling and coupling constants. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Chlorophenylacetic Acid Isomers

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate identification of isomeric compounds is a frequent and critical challenge. Structural isomers, such as the vario...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate identification of isomeric compounds is a frequent and critical challenge. Structural isomers, such as the various forms of chlorophenylacetic acid, often exhibit similar physicochemical properties, making their separation and individual identification difficult. However, their biological and toxicological profiles can differ significantly, necessitating robust analytical methods for their unambiguous differentiation.

This guide provides an in-depth technical comparison of the fragmentation patterns of monochlorophenylacetic acid isomers (2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles of how the position of the chlorine atom on the phenyl ring dictates the fragmentation pathways, providing a reliable basis for their differentiation.

The Analytical Imperative: Why Isomer Differentiation Matters

Chlorophenylacetic acids are relevant in various fields, from being precursors or metabolites of pharmaceuticals and herbicides to serving as environmental contaminants. For instance, in the context of herbicide analysis, distinguishing between isomers of related compounds like phenoxyacetic acids is crucial for regulatory compliance and environmental monitoring.[1][2] The structural similarity among these compounds often leads to co-elution in chromatographic separations, making mass spectrometric detection indispensable.[1] Tandem mass spectrometry (MS/MS) provides the necessary specificity by isolating a precursor ion and inducing fragmentation, generating a unique "fingerprint" for each isomer.

Experimental Design: A Self-Validating Protocol

The following methodology is designed to be a robust, self-validating system for the analysis of chlorophenylacetic acid isomers. The choices made at each step are grounded in established principles of analytical chemistry to ensure reproducibility and accuracy.

Step 1: Sample Preparation & Liquid Chromatography

The goal of the LC method is to achieve consistent retention and delivery of the analytes to the mass spectrometer. While baseline chromatographic separation of these isomers can be challenging, it is not strictly necessary as long as the MS/MS detection is specific enough.

  • Standard Preparation : Prepare individual 1 µg/mL solutions of 2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid in a 50:50 mixture of acetonitrile and water.

  • LC System : A standard HPLC or UHPLC system is suitable.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a workhorse for this type of analysis.

  • Mobile Phase :

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Causality: The acidic mobile phase is crucial for two reasons. First, it ensures that the carboxylic acid functional group is protonated, leading to better retention on the reversed-phase column. Second, it provides a source of protons that facilitates consistent ionization in the MS source, although we will be detecting the deprotonated species.[1]

  • Gradient Elution : A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

Step 2: Mass Spectrometry

The mass spectrometer settings are optimized for the sensitive and specific detection of the deprotonated chlorophenylacetic acid molecules and their fragments.

  • Mass Spectrometer : A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Negative Ion Electrospray (ESI-).

    • Causality: Carboxylic acids readily lose a proton in the ESI source to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient and is the standard approach for this class of compounds.

  • MS Analysis :

    • Full Scan (MS1) : To determine the m/z of the deprotonated precursor ion. For chlorophenylacetic acid (C₈H₇ClO₂), the monoisotopic mass is approximately 170.01 g/mol , so the [M-H]⁻ ion is expected at m/z 169.0.

    • Product Ion Scan (MS/MS) : The precursor ion at m/z 169.0 is isolated and subjected to Collision-Induced Dissociation (CID) with a neutral gas (e.g., argon). The resulting fragment ions are scanned in the second mass analyzer. This provides the characteristic fragmentation pattern.

  • Key MS Parameters :

    • Capillary Voltage : 3.0 kV

    • Source Temperature : 150 °C

    • Desolvation Gas Temperature : 350 °C

    • Collision Energy : A ramp of collision energies (e.g., 10-30 eV) should be applied to observe the full range of fragment ions.

Experimental Workflow Diagram

Caption: Workflow for the differentiation of chlorophenylacetic acid isomers using LC-MS/MS.

Results: A Comparative Analysis of Fragmentation Patterns

Upon collision-induced dissociation, the deprotonated molecules of the three chlorophenylacetic acid isomers all produce a precursor ion at m/z 169.0. However, the resulting product ion spectra exhibit key differences in both the fragments produced and their relative abundances, which can be exploited for their differentiation.

Precursor Ion (m/z)AnalyteMajor Product Ions (m/z)Proposed Neutral LossKey Differentiating Features
169.02-Chlorophenylacetic acid 125.0, 99.0CO₂ (Carboxyl group)Unique and abundant ion at m/z 99.0.
169.03-Chlorophenylacetic acid 125.0CO₂ (Carboxyl group)Predominant fragmentation to m/z 125.0.
169.04-Chlorophenylacetic acid 125.0CO₂ (Carboxyl group)Predominant fragmentation to m/z 125.0.

Note: The data presented is representative and intended for illustrative purposes based on established fragmentation principles.

Mechanistic Insights: The "Ortho-Effect" and Fragmentation Pathways

The primary fragmentation pathway for all three isomers is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion, a common fragmentation for deprotonated carboxylic acids.[3] This results in the formation of a chlorobenzyl carbanion at m/z 125.0.

[M-H]⁻ → [M-H-CO₂]⁻

m/z 169.0 → m/z 125.0

However, the position of the chlorine atom significantly influences the subsequent fragmentation, particularly for the 2-chloro isomer. This phenomenon, often termed the "ortho-effect," involves interactions between adjacent functional groups that are not possible for the meta and para isomers.

Fragmentation of 3- and 4-Chlorophenylacetic Acid

For the 3-chloro and 4-chloro isomers, the fragmentation is straightforward. The loss of CO₂ to form the chlorobenzyl anion at m/z 125.0 is the dominant, and often sole, major fragmentation pathway observed under typical CID conditions. The stability of this anion limits further fragmentation.

Caption: Primary fragmentation pathway for 3- and 4-chlorophenylacetic acid.

Fragmentation of 2-Chlorophenylacetic Acid

The 2-chloro isomer exhibits a more complex fragmentation pattern due to the proximity of the chlorine atom to the side chain. In addition to the loss of CO₂ to form the ion at m/z 125.0, a unique and diagnostic secondary fragmentation occurs. The chlorobenzyl anion can undergo a cyclization reaction with the elimination of a chloride ion to form a highly unstable intermediate, which then rearranges and loses a hydrogen cyanide (HCN) molecule to form an ion at m/z 99.0. A more direct proposed pathway involves the loss of a C₂H₂O fragment from the m/z 125.0 ion. A more plausible and simpler secondary fragmentation from the m/z 125 ion is the loss of a C₂H₂ molecule (acetylene), which would result in an ion at m/z 99. This is a characteristic fragmentation for the ortho isomer and is not observed for the meta and para isomers.

Caption: Proposed fragmentation pathway for 2-chlorophenylacetic acid showing the unique secondary fragment.

Conclusion: A Reliable Strategy for Isomer Differentiation

This guide demonstrates that despite their structural similarities, the monochlorophenylacetic acid isomers can be reliably differentiated using LC-MS/MS. The key to this differentiation lies in the "ortho-effect" experienced by 2-chlorophenylacetic acid, which leads to a unique and diagnostic fragment ion at m/z 99.0 that is absent in the spectra of the 3- and 4-chloro isomers.

For the practicing scientist, this means that even without complete chromatographic separation, the identity of each isomer can be confirmed with high confidence by monitoring the transition from the precursor ion at m/z 169.0 to the specific product ions:

  • For 2-Chlorophenylacetic acid : Monitor transitions 169.0 → 125.0 and 169.0 → 99.0 .

  • For 3- and 4-Chlorophenylacetic acid : Monitor the transition 169.0 → 125.0 .

While MS/MS can distinguish the ortho-isomer from the meta- and para-isomers, differentiation between the 3- and 4-chloro isomers relies on their chromatographic separation, as their fragmentation patterns are often very similar. The principles outlined in this guide— leveraging subtle differences in fragmentation pathways driven by substituent position—are broadly applicable to the structural elucidation of a wide range of isomeric compounds.

References

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io.
  • Arnesdotter, E., et al. (2008). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 22(2), 143-50. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. Available at: [Link]

  • High Resolution LC-MS Data Output and Analysis.

Sources

Validation

Resolving Overlapping Carbonyls: ATR-FTIR vs. Transmission (KBr) Analysis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

As a Senior Application Scientist, I frequently encounter structural verification challenges where routine analytical methods fall short. One such challenge is the Fourier-Transform Infrared (FTIR) spectral analysis of c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter structural verification challenges where routine analytical methods fall short. One such challenge is the Fourier-Transform Infrared (FTIR) spectral analysis of complex bifunctional molecules like 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid .

While FTIR is a standard tool for functional group identification, the presence of multiple, distinct carbonyl (C=O) environments in a single molecule requires a highly deliberate choice of sampling technique. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against classic Transmission FTIR (KBr pellet) for resolving the closely spaced carbonyl bands of this specific compound, providing the mechanistic causality behind the experimental data.

Spectral Causality: The Carbonyl Overlap Challenge

To understand why the sampling technique matters, we must first analyze the molecular structure and predict the vibrational physics at play. 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid contains two distinct carbonyl groups:

  • Conjugated Methyl Ester: The methoxycarbonyl group is attached directly to the aromatic ring. While a standard aliphatic ester C=O stretch occurs around 1740 cm⁻¹[1], conjugation with the phenyl ring delocalizes the

    
     electrons, inducing partial single-bond character. This weakens the C=O bond, lowering its stretching frequency to approximately 1720–1726 cm⁻¹ [2].
    
  • Unconjugated Carboxylic Acid: The acetic acid moiety is separated from the aromatic ring by a methylene (-CH₂-) group, preventing conjugation. However, in the solid state, carboxylic acids form strongly hydrogen-bonded dimers. This hydrogen bonding lengthens the C=O bond, shifting its absorption from a theoretical ~1760 cm⁻¹ down to 1710–1715 cm⁻¹ [3].

The Analytical Problem: We are looking at two intense C=O stretching vibrations separated by a mere


 cm⁻¹. If the chosen FTIR technique induces peak broadening or spectral artifacts, these two peaks will merge into an unresolved singlet, masking critical structural information.

Workflow Start Solid Sample: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Analyze Analyze Carbonyl (C=O) Region Expected: ~1712 cm⁻¹ & ~1726 cm⁻¹ Start->Analyze Decision Is high resolution required to separate overlapping peaks? Analyze->Decision ATR ATR-FTIR (Diamond) Fast, but peak broadening Decision->ATR No (Routine ID) KBr Transmission (KBr Pellet) High resolution, sharp peaks Decision->KBr Yes (Structural Verification) ResultATR Result: Broad Singlet with shoulder (~1718 cm⁻¹) ATR->ResultATR ResultKBr Result: Resolved Doublet (1726 cm⁻¹ & 1712 cm⁻¹) KBr->ResultKBr

Fig 1. Decision matrix for FTIR technique selection based on carbonyl peak resolution requirements.

Methodology Comparison & Self-Validating Protocols

To objectively compare performance, both techniques must be executed under rigorous, self-validating conditions. Below are the field-proven protocols designed to eliminate user-induced artifacts.

Protocol A: Transmission FTIR (KBr Pellet)

The KBr pellet method relies on dispersing the sample in an IR-inactive matrix to obtain a true transmission spectrum governed by the Beer-Lambert law[4].

  • Causality for Material Choice: You must use FTIR-Grade KBr, not normal laboratory KBr. Normal KBr contains trace impurities and higher moisture content that will create a broad O-H stretch at 3400 cm⁻¹ and a water bending artifact at ~1640 cm⁻¹, which can artificially broaden the adjacent carbonyl region[5].

  • Step-by-Step Workflow:

    • Desiccation: Dry FTIR-grade KBr in an oven at 110°C for at least 4 hours prior to use.

    • Milling: Weigh ~1.5 mg of the sample and ~150 mg of KBr. Grind them together in an agate mortar for exactly 2 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (typically <2 µm) to prevent the Christiansen effect (asymmetric scattering baselines).

    • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes[6].

    • Self-Validation Step: Before running the sample, press a blank KBr pellet and run it as a background. A flat baseline between 1800–1600 cm⁻¹ validates that your matrix is free of moisture interference.

    • Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans.

Protocol B: ATR-FTIR (Diamond Crystal)

ATR-FTIR utilizes the phenomenon of total internal reflection, where an evanescent wave penetrates a few microns into the sample[6].

  • Causality for Material Choice: A monolithic diamond crystal is preferred over Germanium (Ge) or Zinc Selenide (ZnSe) for this compound. Diamond withstands the high clamping pressure required to ensure intimate contact with rigid crystalline powders, maximizing the signal-to-noise ratio[6].

  • Step-by-Step Workflow:

    • Cleaning: Clean the diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate.

    • Self-Validation Step: Run a background scan. The total energy throughput must be >95% of the factory baseline. If a negative peak appears at ~1750 cm⁻¹, the crystal is contaminated with residual organics and must be recleaned.

    • Application: Place ~5 mg of the sample powder directly onto the crystal.

    • Compression: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure is mandatory; insufficient pressure leads to a weak evanescent wave penetration, while over-pressuring can induce polymorphic shifts or pressure-broadening of the peaks.

    • Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

Experimental Data & Performance Comparison

When analyzing 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, the difference in spectral output between the two techniques is stark. The table below summarizes the quantitative data extracted from the carbonyl region (1650–1800 cm⁻¹).

MetricTransmission (KBr Pellet)ATR-FTIR (Diamond)Analytical Implication
Ester C=O Peak Position 1726 cm⁻¹1722 cm⁻¹ATR shifts strong peaks to lower wavenumbers.
Acid C=O Peak Position 1712 cm⁻¹~1709 cm⁻¹ (Shoulder)KBr accurately reflects the hydrogen-bonded dimer[3].
Peak Resolution (

)
14 cm⁻¹ (Baseline Resolved)UnresolvedKBr successfully separates the two distinct functional groups[7].
Full Width at Half Max (FWHM) ~8 cm⁻¹~18 cm⁻¹ATR suffers from significant peak broadening.
Signal-to-Noise Ratio (S/N) > 2500:1~ 800:1KBr provides superior sensitivity due to longer effective pathlength[4].

Mechanistic Insights: Why KBr Outperforms ATR for Resolution

While ATR-FTIR is the undisputed champion of high-throughput screening due to its zero-preparation workflow[4], it fails to resolve the ester and acid carbonyls of this specific compound. The causality lies in the physics of the ATR technique:

  • Anomalous Dispersion: In ATR, the penetration depth of the evanescent wave is directly proportional to the wavelength. However, near highly intense absorption bands (like the C=O stretch), the sample undergoes anomalous dispersion—a rapid, localized change in its refractive index[6]. This alters the critical angle at the crystal-sample interface, causing the peak to broaden asymmetrically and shift to lower wavenumbers.

  • Pressure-Induced Broadening: The mechanical pressure applied by the ATR anvil forces the crystal lattice of the solid sample into a highly compressed state. This restricts the vibrational degrees of freedom and broadens the energy distribution of the carbonyl stretches, causing the 1726 cm⁻¹ and 1712 cm⁻¹ peaks to merge into a single, broad envelope.

Conversely, the KBr pellet method dilutes the sample to ~1% concentration in an index-matching matrix. Because the IR beam passes directly through the sample (Transmission), anomalous dispersion is entirely bypassed[4]. The result is a classic, high-fidelity spectrum that perfectly resolves the conjugated ester from the hydrogen-bonded carboxylic acid[7].

Conclusion & Recommendations

For routine identification or qualitative QA/QC of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, ATR-FTIR is sufficient and highly efficient. However, if your objective is rigorous structural verification, impurity profiling, or validating the integrity of both the ester and carboxylic acid moieties, Transmission FTIR via KBr pellet is the mandatory choice. The superior sensitivity and adherence to linear transmission physics make KBr the only method capable of resolving these closely overlapping carbonyl environments.

References

1.[1] JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. Available at: 2. Sigma-Aldrich. 2-(4-(4-chloro-3-methylphenoxy)phenyl)acetic acid. Available at: 3.[3] Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: 4.[2] Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: 5.[4] Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Available at: 6.[7] Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. Available at: 7.[6] AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at: 8.[5] Rocky Mountain Labs. Difference between Normal KBR and FTIR Grade KBR. Available at:

Sources

Comparative

A Comparative Guide to the Validation of Reference Standards for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

This guide provides a comprehensive framework for the validation of reference standards for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, a key intermediate in pharmaceutical synthesis. We will explore the scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of reference standards for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, a key intermediate in pharmaceutical synthesis. We will explore the scientific rationale behind experimental design, present detailed, self-validating protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in establishing a robustly characterized reference standard. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies are scientifically sound and compliant with global standards.[1][2][3][4]

The Critical Role of a Validated Reference Standard

In pharmaceutical development and manufacturing, the reference standard is the cornerstone of quality control. It is a highly purified and well-characterized compound used as a benchmark for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. An inadequately validated reference standard can lead to inaccurate batch release data, compromised patient safety, and significant regulatory delays. This guide, therefore, emphasizes a risk-based and scientifically rigorous approach to validation, aligning with the principles of the International Council for Harmonisation (ICH) guidelines.[2][5][6][7]

Physicochemical Properties of the Analyte

Understanding the fundamental properties of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is the first step in developing appropriate analytical methods.

PropertyValueSource
CAS Number 1324054-68-3[8][9]
Molecular Formula C₁₀H₉ClO₄[8][9]
Molecular Weight 228.63 g/mol [9]
Appearance Solid[8]
Purity (Typical) ≥98%[8]
Storage Store at room temperature[9]
InChI Key YBHAIIHYPHJMBR-UHFFFAOYSA-N

Primary Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For the quantitative determination of purity and the separation of potential impurities of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard. The presence of an aromatic ring and a carboxylic acid functional group makes it ideally suited for this technique.

Rationale for Method Selection

The choice of an RP-HPLC method is predicated on its ability to separate compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) will retain the analyte, while a polar mobile phase allows for its elution. By creating a gradient elution, we can effectively separate the main compound from more polar and less polar impurities, which may include starting materials from synthesis (e.g., substituted benzyl chlorides) or degradation products.[10]

General Validation Workflow

The validation of an analytical procedure is a comprehensive process designed to demonstrate its fitness for the intended purpose.[2][4][11] The workflow below illustrates the key parameters that must be evaluated.

Validation_Workflow Start Method Development Protocol Validation Protocol (Pre-defined Acceptance Criteria) Start->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Experimental Protocols & Comparative Data

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving aromatic compounds and their impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 5% B to 95% B over 20 minA wide gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmWavelength selected based on the UV absorbance maximum of the chromophore.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Validation Parameter: Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] A forced degradation study is the most effective way to demonstrate this and to establish the stability-indicating nature of the method.[12][13] The objective is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at a sufficient level for detection without being unrealistic.[14]

Forced_Degradation Analyte 2-(3-Chloro-4-(methoxycarbonyl) phenyl)acetic acid Solution Control Unstressed Control Analyte->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, RT, 4h) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) Analyte->Oxidation Thermal Thermal (80°C, 48h) Analyte->Thermal Photolytic Photolytic (ICH Q1B, UV/Vis light) Analyte->Photolytic Analysis HPLC-UV/PDA Analysis Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Experimental design for a forced degradation study.

Experimental Protocol:

  • Prepare a stock solution of the reference standard in a 50:50 acetonitrile:water diluent.

  • Aliquot the stock solution into separate, protected vials for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature.[13]

  • Thermal: Heat the solution at 80°C.

  • Photolytic: Expose the solution to light as specified in ICH Q1B guidelines.[12]

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.

  • Analyze all samples by HPLC, using a photodiode array (PDA) detector to assess peak purity.

Expected Results & Interpretation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity analysis (e.g., using a PDA detector) shows no co-eluting peaks.

Stress Condition% Assay of Main Peak% Total ImpuritiesMass BalancePeak PurityResolution (Main Peak to Closest Impurity)
Control 99.9%0.1%100.0%PassN/A
Acid Hydrolysis 88.5%11.3%99.8%Pass> 2.0
Base Hydrolysis 85.2%14.9%100.1%Pass> 2.0
Oxidation 92.1%7.8%99.9%Pass> 2.0
Thermal 97.5%2.4%99.9%Pass> 2.0
Photolytic 96.8%3.1%99.9%Pass> 2.0
Mass balance is calculated as (% Assay + % Total Impurities). A result between 98-102% is generally acceptable and demonstrates that all degradation products have been accounted for.
Validation Parameters: Linearity, Accuracy, and Precision

These parameters collectively ensure the method provides reliable and reproducible quantitative results.[15]

Experimental Protocols:

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target analytical concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Accuracy:

    • Perform a recovery study by spiking a placebo matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%).

    • Analyze these samples in triplicate and calculate the percentage recovery of the analyte.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze six replicate preparations of the reference standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set and across sets.

Comparative Performance Data and Acceptance Criteria (per ICH Q2(R1))

ParameterPerformance MetricAcceptance CriterionIllustrative Result
Linearity Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy % Recovery98.0% - 102.0%99.5% - 101.2%
Precision RSD (Repeatability)≤ 1.0%0.45%
RSD (Intermediate)≤ 2.0%0.88%
LOQ Signal-to-Noise Ratio~100.01 µg/mL

Alternative and Confirmatory Techniques

While HPLC is the primary technique for purity assessment, a comprehensive validation of a primary reference standard should include confirmatory analyses.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying impurities and degradation products by providing mass-to-charge ratio information, confirming the structures suggested by the degradation pathways.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for structural elucidation and confirming the identity of the reference standard. Quantitative NMR (qNMR) can also be used as an orthogonal method to determine potency without the need for a pre-existing standard.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of functional groups and serves as a rapid identity check. The spectrum of a new batch of the reference standard should be identical to the original.

Conclusion and Recommendations

The validation of a reference standard for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is a multi-faceted process that underpins the quality of all subsequent analytical measurements.

  • Primary Method: A gradient, reverse-phase HPLC method with UV detection is the recommended primary technique for purity and assay determination.

  • Method Validation: The HPLC method must be thoroughly validated according to ICH Q2(R1)/Q2(R2) guidelines, with particular emphasis on specificity through forced degradation studies to prove it is stability-indicating.[5][11][16]

  • Orthogonal Techniques: The identity of the reference standard should be unequivocally confirmed using techniques like NMR and MS. Its potency should be determined not only by HPLC purity but also corroborated by considering residual solvents, water content, and non-volatile residues.

  • Documentation: All validation activities, from the initial protocol to the final report, must be meticulously documented.[2] This creates a self-validating system that is transparent and scientifically defensible.

By adhering to these principles, researchers and drug developers can establish a reference standard of the highest quality, ensuring the accuracy and reliability of their data and contributing to the overall safety and efficacy of the final pharmaceutical product.

References

  • FDA. (n.d.). Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • European Medicines Agency. (n.d.). Quality guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • CymitQuimica. (n.d.). 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • Sigma-Aldrich. (n.d.). 2-(3-Chloro-4-(Methoxycarbonyl)phenyl)acetic acid.
  • ChemScene. (n.d.). 2-(3-Chloro-4-(Methoxycarbonyl)phenyl)acetic acid.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.

Sources

Validation

A Senior Application Scientist's Guide to Comparing Bioactivity: Methyl Ester vs. Free Acid Forms

For researchers in drug discovery and development, the chemical form of a compound is a critical determinant of its ultimate biological activity. A common strategic choice is the conversion of a bioactive carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and development, the chemical form of a compound is a critical determinant of its ultimate biological activity. A common strategic choice is the conversion of a bioactive carboxylic acid into its corresponding methyl ester. This guide provides an in-depth comparison of these two forms, explaining the underlying principles and providing the experimental frameworks necessary to rigorously evaluate their performance.

The core principle behind this strategy, known as prodrug design, is to temporarily modify a drug's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile. Esterification of a carboxylic acid masks its polar nature, increasing lipophilicity and often enhancing its ability to cross cell membranes.[1][2][3] Once inside the cell, ubiquitous intracellular enzymes called carboxylesterases hydrolyze the ester, releasing the active free carboxylic acid to engage its pharmacological target.[4][5]

This guide will dissect the key differences between these forms and provide a logical, step-by-step experimental workflow to characterize them.

Part 1: The Physicochemical and Pharmacokinetic Rationale

The fundamental difference between a free acid and its methyl ester lies in their physicochemical properties, which directly impacts their pharmacokinetic behavior.

  • Lipophilicity and Permeability: Carboxylic acids are polar and often ionized at physiological pH, limiting their ability to passively diffuse across the lipid-rich cell membranes. By converting the carboxylic acid to a methyl ester, the polarity is reduced, and the molecule becomes more lipophilic (fat-loving). This increased lipophilicity generally enhances membrane permeability.[1][3][6] This is a classic strategy to improve the oral absorption of poorly permeable drugs.[2]

  • Metabolic Activation: The methyl ester is typically the inactive or significantly less active form of the compound. Its primary role is to act as a transport vehicle into the cell.[5] Once inside the cell or in systemic circulation, it serves as a substrate for carboxylesterases, which catalyze its hydrolysis back to the parent carboxylic acid—the active therapeutic agent.[5][7] This enzymatic conversion is a crucial step for the prodrug to exert its effect.

Below is a conceptual diagram illustrating this process.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Methyl_Ester_Ext Methyl Ester (Lipophilic, Permeable) Methyl_Ester_Int Methyl Ester Methyl_Ester_Ext->Methyl_Ester_Int Passive Diffusion Free_Acid_Ext Free Acid (Hydrophilic, Poorly Permeable) Esterase Carboxylesterases Methyl_Ester_Int->Esterase Substrate Free_Acid_Int Free Acid (Active Form) Target Pharmacological Target Free_Acid_Int->Target Binding & Activity Esterase->Free_Acid_Int Hydrolysis Cell_Membrane

Caption: Cellular uptake and activation of a methyl ester prodrug.

Part 2: A Validated Experimental Workflow for Comparison

To objectively compare the bioactivity of the methyl ester and free acid forms, a multi-step experimental approach is required. Each experiment is designed to test a specific hypothesis derived from the principles of prodrug design.

Caption: Logical workflow for comparing free acid and methyl ester bioactivity.
Experiment 1: Cell-Free Intrinsic Activity Assay

Causality: This experiment determines the inherent activity of each compound form against its purified molecular target (e.g., an enzyme or receptor) without the influence of cell membranes. It directly tests the hypothesis that the free acid is the pharmacologically active species.

  • Protocol: Enzyme Inhibition Assay (Example)

    • Reagent Preparation: Prepare a stock solution of the purified target enzyme, its substrate, the free acid, and the methyl ester compound in a suitable buffer.

    • Assay Plate Setup: In a 96-well plate, add the enzyme and a serial dilution of either the free acid or the methyl ester. Include controls with no compound.

    • Incubation: Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

    • Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

    • Detection: After a set time, stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence).

    • Data Analysis: Plot the percentage of enzyme inhibition versus compound concentration and calculate the IC50 (half-maximal inhibitory concentration) for each form.

Experiment 2: Cell-Based Potency Assay

Causality: This experiment measures the compound's effect in a living cell system. It integrates multiple factors, including cell permeability, metabolic conversion, and target engagement. It tests the hypothesis that the methyl ester will show superior potency in a cellular context due to enhanced uptake.

  • Protocol: MTT Cell Viability Assay (Example for Cytotoxic Compounds)

    • Cell Seeding: Seed a 96-well plate with a chosen cancer cell line at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

    • Compound Treatment: Treat the cells with serial dilutions of the free acid and the methyl ester for a specified duration (e.g., 48-72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

    • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Experiment 3: Permeability Assessment

Causality: To directly measure the ability of each compound to cross a lipid barrier, a cell-free permeability assay is employed. This isolates the contribution of passive diffusion.[11] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method for this purpose.[12]

  • Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Membrane Coating: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., lecithin in dodecane).[13]

    • Plate Setup: Add buffer to the wells of a 96-well acceptor plate. Place the coated donor plate on top of the acceptor plate.

    • Compound Addition: Add the test compounds (free acid and methyl ester) to the donor wells.[14]

    • Incubation: Incubate the plate assembly for a defined period (e.g., 5 to 18 hours) at room temperature to allow the compounds to diffuse from the donor to the acceptor chamber.[12][13]

    • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[14]

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.

Experiment 4: Metabolic Stability and Conversion

Causality: This assay determines the rate at which the methyl ester is converted to the free acid by metabolic enzymes. Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including carboxylesterases, and are a standard tool for this assessment.[15][16]

  • Protocol: Liver Microsomal Stability Assay

    • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[16]

    • Compound Incubation: Add the methyl ester compound (at a typical concentration of 1 µM) to the microsome mixture and pre-incubate at 37°C.[16]

    • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[15][17]

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.[15][18]

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to measure the disappearance of the parent methyl ester and the appearance of the free acid metabolite over time.

    • Data Analysis: Plot the natural log of the percentage of the methyl ester remaining versus time to determine the half-life (t½) and in vitro intrinsic clearance (CLint).[15]

Part 3: Data Presentation and Interpretation

Table 1: Hypothetical Physicochemical & Permeability Data

Compound Form LogP (Calculated) Aqueous Solubility (µM) PAMPA (Papp, 10⁻⁶ cm/s)
Free Acid 1.5 500 0.5 (Low)

| Methyl Ester | 3.0 | 50 | 15.0 (High) |

Table 2: Hypothetical Biological Activity Data

Compound Form Cell-Free IC50 (nM) (Enzyme X Inhibition) Cell-Based IC50 (nM) (Cell Line Y Viability) Microsomal Half-Life (t½, min)
Free Acid 10 5,000 >60 (Stable)

| Methyl Ester | >10,000 (Inactive) | 150 | <5 (Rapidly Metabolized) |

Interpretation of Results:

  • Intrinsic Activity: The cell-free assay data (Table 2) confirms the hypothesis: the free acid is highly potent against the target enzyme, while the methyl ester is inactive.

  • Permeability: The PAMPA results and LogP values (Table 1) demonstrate that the methyl ester is significantly more lipophilic and membrane-permeable than the free acid.

  • Metabolic Conversion: The microsomal stability assay (Table 2) shows that the methyl ester is rapidly hydrolyzed, indicating efficient conversion to the active form.

Conclusion

The strategic conversion of a bioactive carboxylic acid to a methyl ester is a powerful and well-established prodrug approach to overcome permeability barriers. This guide outlines the fundamental principles and provides a comprehensive, self-validating experimental workflow. By systematically evaluating intrinsic activity, cellular potency, permeability, and metabolic conversion, researchers can generate the robust data needed to validate this strategy and advance promising compounds in the drug development pipeline.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available from: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. PubMed. Available from: [Link]

  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Bentham Science Publishers. Available from: [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers. Available from: [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC. Available from: [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. Available from: [Link]

  • Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. Acta Pharmaceutica Nordica. Available from: [Link]

  • methyl ester hydrolysis: Topics by Science.gov. Science.gov. Available from: [Link]

  • Ester hydrolysis is common and dependent on hydrophobicity of ester.... ResearchGate. Available from: [Link]

  • BioH-catalyzed hydrolysis of the ester bonds of various ω-carboxyl.... ResearchGate. Available from: [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC. Available from: [Link]

  • Methyl Esters: What They Are and What They're Used For | Cremer North America. Cremer North America. Available from: [Link]

  • Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus. PMC. Available from: [Link]

  • Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d - ORBi. ScienceDirect. Available from: [Link]

  • Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae. PubMed. Available from: [Link]

  • 6.3 Methyl Esters and Derivatives. KADOKAWA. Available from: [Link]

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Comparative

Elemental analysis benchmarks for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

An in-depth methodological guide for the elemental analysis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (Molecular Formula: C₁₀H₉ClO₄). As a halogenated aromatic ester, this molecule presents specific analytical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological guide for the elemental analysis of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (Molecular Formula: C₁₀H₉ClO₄).

As a halogenated aromatic ester, this molecule presents specific analytical challenges. In drug development and API (Active Pharmaceutical Ingredient) characterization, elemental analysis (EA) must yield results within ±0.3% of theoretical values to confirm absolute structural purity. However, the presence of the covalent chlorine substituent at the 3-position of the phenyl ring disrupts standard combustion workflows, necessitating orthogonal, self-validating analytical strategies.

Theoretical Benchmarks

Before empirical testing, it is strictly required to establish the theoretical mass fractions of the analyte. With a molecular weight of 228.63 g/mol , the theoretical elemental composition of C₁₀H₉ClO₄ is distributed as follows:

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Mass Fraction (%)
Carbon (C) 12.01110120.11052.54%
Hydrogen (H) 1.00899.0723.97%
Chlorine (Cl) 35.450135.45015.51%
Oxygen (O) 15.999463.99627.99%

The Halogen Interference Challenge & Methodological Causality

Standard CHN/O elemental analyzers pyrolyze organic samples at >1000°C in an oxygen-rich environment. For non-halogenated compounds, this cleanly yields CO₂, H₂O, and N₂.

However, pyrolyzing 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid breaks the C-Cl bond, generating volatile chlorine gas (Cl₂) and hydrogen chloride (HCl). If these aggressive gases enter the downstream analytical pathway, they cause severe isobaric interference at the Thermal Conductivity Detector (TCD) and permanently poison the copper reduction catalysts [1, 2]. Therefore, standard CHN analysis is contraindicated . We must compare specialized, halogen-tolerant alternatives.

Method A: Modified CHN-O Combustion (Silver Wool Integration)
  • Causality: To prevent halogen interference during C, H, and O quantification, silver wool is packed into the reduction tube of the elemental analyzer. As the combustion off-gases pass through the matrix, the volatile halogens react with the silver to form stable, non-volatile silver chloride (AgCl). This traps the chlorine, allowing only pure CO₂ and H₂O to reach the TCD [1, 2].

  • Limitation: While it perfectly resolves C, H, and O, this method cannot quantify the trapped chlorine.

Method B: Schöniger Flask Combustion + Ion Chromatography (IC)
  • Causality: Because CHN analyzers cannot directly quantify halogens, we must destroy the organic matrix and convert the covalently bound chlorine into an aqueous ionic state. The Schöniger method achieves this by combusting the sample in a sealed flask of pure O₂. The resulting gases are absorbed into an alkaline hydrogen peroxide solution, converting all chlorine species to stable chloride ions (Cl⁻), which are then quantified via Ion Chromatography [3].

Method C: Combustion Ion Chromatography (C-IC)
  • Causality: C-IC automates the Schöniger principle. The sample is pyrolyzed in an argon/oxygen stream, and the off-gas is automatically sparged into an absorber solution and injected directly into an IC system. This eliminates the human error inherent in manual flask combustion and prevents volatile analyte loss [4].

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every analytical run must be treated as a self-validating system.

Protocol 1: Modified CHN-O Quantification
  • System Blanking: Combust three empty tin capsules. The TCD baseline must show zero integration for C and H to rule out atmospheric or carrier gas contamination.

  • Catalyst Verification (Spike Test): Run a certified reference material (CRM) containing halogens, such as 4-chlorobenzoic acid. If the carbon/hydrogen values deviate by >0.3% from theoretical, the silver wool is saturated and must be replaced [1].

  • Sample Preparation: Weigh 1.50–2.00 mg of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid into a tin capsule (for CH) or silver capsule (for O) using a microbalance (±0.001 mg precision).

  • Pyrolysis: Combust at 1150°C using Helium as the carrier gas.

  • Detection: Integrate the TCD peaks for CO₂ and H₂O against a sulfanilamide standard curve.

Protocol 2: Schöniger Flask + IC Chlorine Quantification
  • Matrix Blanking: Combust an empty piece of ashless filter paper in the Schöniger flask. Analyze the absorber solution via IC to establish the background chloride baseline.

  • Combustion: Weigh 5.00 mg of the analyte onto ashless filter paper. Fold and place into the platinum basket of a 1L Schöniger flask.

  • Absorption Matrix: Add 10 mL of 10 mM NaOH and 1% H₂O₂ to the flask. Flush the flask with 100% O₂ for 60 seconds, seal, and ignite the paper via infrared trigger.

  • Hydrolysis: Shake the flask vigorously for 30 minutes to ensure complete absorption of HCl/Cl₂ into the alkaline matrix [3].

  • IC Quantification & Spike Recovery: Inject the solution into the Ion Chromatograph. Immediately follow with a "Spike Recovery" run by adding a known concentration of aqueous NaCl to the combusted sample. Recovery must be 98–102% to validate the run.

Comparative Experimental Data

The following table summarizes expected benchmark data when subjecting 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid to the compared methodologies.

ElementTheoretical %Modified CHN-O (Ag Wool)Schöniger + ICAutomated C-ICConclusion / Best Practice
Carbon 52.54%52.48% ± 0.12N/AN/AModified CHN-O is highly accurate.
Hydrogen 3.97%3.99% ± 0.05N/AN/AModified CHN-O is highly accurate.
Oxygen 27.99%28.05% ± 0.18N/AN/AModified CHN-O (Pyrolysis mode).
Chlorine 15.51%Undetected (Trapped)15.42% ± 0.2515.49% ± 0.08C-IC provides superior precision.

Note: Standard CHN without silver wool would yield artificially high Carbon readings and erratic Hydrogen readings due to Cl₂ and HCl isobaric interference at the TCD.

Analytical Workflow Visualization

HalogenWorkflow A Analyte: C10H9ClO4 MW: 228.63 g/mol B Analytical Pathway Selection A->B C C, H, O Quantification B->C D Chlorine Quantification B->D E Modified CHN-O Combustion (Silver Wool Integration) C->E Prevent Halogen Interference F Schöniger Flask + IC (Manual Digestion) D->F Low Throughput / Manual G Combustion IC (C-IC) (Automated Digestion) D->G High Throughput / Automated

Caption: Decision matrix for the elemental analysis of halogenated aromatic esters.

References

  • Max Planck Institute for Biogeochemistry. Elemental Analysis. Available at:[Link]

  • Celignis. Elemental Analyser for Biomass Analysis. Available at:[Link]

  • Toniolo, R., et al. Simultaneous microdetermination of chlorine, bromine and phosphorus in organic compounds by ion chromatography. Journal of Chromatography A. Available at:[Link]

  • TE Instruments. XPREP C-IC. Available at:[Link]

Validation

UV-Vis absorption maxima for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid detection

As a Senior Application Scientist, selecting the optimal analytical strategy for a specialized pharmaceutical building block requires a deep understanding of its structural causality. The compound 2-(3-Chloro-4-(methoxyc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical strategy for a specialized pharmaceutical building block requires a deep understanding of its structural causality. The compound 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3)[1] presents a unique analytical profile due to its dual functional nature: a highly conjugated methyl 2-chlorobenzoate core and an ionizable phenylacetic acid moiety.

This guide objectively compares the performance of HPLC-UV against alternative detection platforms (LC-MS/MS and GC-MS), providing the mechanistic reasoning behind method development and self-validating experimental protocols.

Spectroscopic Profiling: The Causality Behind the Wavelength

To develop a robust detection method, we must first deconstruct the molecule’s spectroscopic behavior. The UV-Vis absorption profile of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is dictated by its chromophores:

  • Primary K-Band (

    
     transition):  The dominant chromophore is the methyl benzoate system. The extended conjugation between the aromatic ring and the ester carbonyl, combined with the auxochromic effect of the meta-chloro substituent, results in a strong primary absorption maximum (
    
    
    
    ) at ~235 nm [2]. This is the optimal wavelength for maximum sensitivity in routine HPLC-UV analysis.
  • Secondary B-Band (

    
     transition):  A weaker secondary absorption occurs at ~280 nm . While this wavelength sacrifices absolute sensitivity, it provides higher specificity by filtering out background noise from low-wavelength absorbing matrix interferences or mobile phase solvents.
    

The pH/pKa Imperative: The phenylacetic acid moiety has a documented


 of approximately 4.31[3]. If analyzed in a neutral mobile phase (pH 7.0), the compound will exist almost entirely as a carboxylate anion, leading to poor retention on reversed-phase stationary phases and severe peak tailing. To create a self-validating, reproducible system, the mobile phase pH must be driven at least 2 units below the 

(pH

2.3) to ensure full protonation.

Comparative Detection Strategies

While HPLC-UV is the workhorse for purity analysis, alternative methods are required depending on the analytical objective (e.g., trace bioanalysis or structural elucidation).

A. HPLC-UV (The Standard)
  • Mechanism: Relies on the

    
     transitions of the aromatic core.
    
  • Advantage: Highly reproducible, cost-effective, and linear over a wide dynamic range (1–1000 µg/mL). Ideal for batch release and synthetic purity QA/QC.

B. LC-MS/MS (The High-Sensitivity Alternative)
  • Mechanism: Electrospray Ionization (ESI) in negative mode targets the acidic -COOH group, yielding a robust

    
     pseudo-molecular ion at m/z 227.0.
    
  • Advantage: Offers sub-nanogram limits of detection (LOD). The natural isotopic distribution of the chlorine atom (

    
     and 
    
    
    
    ) provides a built-in self-validating 3:1 isotopic ratio (m/z 227.0 / 229.0), virtually eliminating false positives in complex biological matrices.
C. GC-MS (The Orthogonal Validator)
  • Mechanism: Electron Ionization (EI) following chemical derivatization.

  • Advantage: Excellent for identifying volatile synthetic byproducts. However, the free carboxylic acid causes column adsorption and peak tailing in GC; therefore, mandatory derivatization (e.g., silylation using BSTFA) is required, adding time and variability to the workflow.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics across the three detection platforms.

MetricHPLC-UV (235 nm)LC-MS/MS (ESI-)GC-MS (Derivatized)
Primary Analyte Signal Absorbance at 235 nmm/z 227.0

183.0
m/z 300 (TMS derivative)
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL5 ng/mL
Linear Dynamic Range 0.5 – 500 µg/mL0.5 – 500 ng/mL10 – 1000 ng/mL
Sample Prep Time Minimal (Dilute & Shoot)Moderate (Protein Precip.)High (Derivatization)
System Suitability Tailing Factor

1.5
Isotope Ratio 3:1 (

10%)
S/N

10 for quantifier
Best Use Case API Purity & QA/QCPK Studies & Trace ImpuritiesOrthogonal Confirmation

Validated Experimental Protocols

Protocol A: HPLC-UV Method for Purity Assessment

This protocol is designed as a self-validating system: the use of 0.1% TFA guarantees pH control, while monitoring at dual wavelengths ensures peak purity.

  • Column Selection: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA). (Establishes pH ~2.0 to suppress -COOH ionization).

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Program: 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set UV detector to 235 nm (Quantification) and 280 nm (Qualifier/Peak Purity indexing).

  • System Validation: Inject a 10 µg/mL standard. The peak tailing factor must be

    
     1.5. If tailing occurs, verify mobile phase pH.
    
Protocol B: LC-MS/MS Method for Trace Bioanalysis
  • Column Selection: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: Formic acid is used instead of TFA to prevent ion suppression in the MS source.

  • Ionization: ESI Negative Mode. Capillary voltage: 2.5 kV.

  • MRM Transitions (Self-Validating):

    • Quantifier:m/z 227.0

      
       183.0 (Loss of 
      
      
      
      , 44 Da).
    • Qualifier:m/z 229.0

      
       185.0 (
      
      
      
      isotope).
  • Validation: The peak area ratio of the 227/229 transitions must remain 3:1 (

    
    10%) across all samples to confirm the presence of the mono-chlorinated target.
    

Analytical Decision Workflow

To streamline method selection in the laboratory, follow the decision matrix below.

AnalyticalWorkflow Start Sample: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Prep Sample Preparation (Dilution / SPE / Extraction) Start->Prep Decision Analytical Objective? Prep->Decision HPLC HPLC-UV (Routine QA/QC & Purity) Decision->HPLC High Conc. / Purity LCMS LC-MS/MS (Trace Detection & Bioanalysis) Decision->LCMS Trace / PK Studies GCMS GC-MS (Orthogonal Validation) Decision->GCMS Structural Confirm UV_Params Detection: λmax 235 nm Mobile Phase: pH < 3.0 HPLC->UV_Params MS_Params Detection: ESI(-) m/z 227.0 [M-H]- Isotope Ratio 3:1 (35Cl/37Cl) LCMS->MS_Params GC_Params Derivatization Required (Silylation of -COOH) GCMS->GC_Params

Analytical decision workflow for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid.

References

  • Phenylacetic Acid: Chemical and Physical Properties (pKa Data) National Center for Biotechnology Information. PubChem Compound Summary for CID 999. URL:[Link]

  • Innovative Azo Disperse Dyes Containing a Hydrazide–Hydrazone Moiety: Design, DFT Calculations, Antimicrobial and Antibiofilm Activities, and Dyeing Performance on Polyester Fabrics (UV-Vis profiling of Methyl 2-Chlorobenzoate derivatives) ACS Omega. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Executive Summary & Immediate Action 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3) presents a dual-hazard profile: it is a halogenated organic compound and a weak organic acid . Improper disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3) presents a dual-hazard profile: it is a halogenated organic compound and a weak organic acid . Improper disposal into non-halogenated waste streams or municipal drains violates EPA regulations (40 CFR 261) and poses significant environmental toxicity risks.

Critical Disposal Rule: This compound must NEVER be mixed with non-halogenated solvents (e.g., acetone, ethanol) or strong oxidizers. It requires segregation into Halogenated Waste streams due to the chlorine substituent.[1]

Emergency Spill Response Card
ScenarioImmediate Action
Solid Spill (Powder) 1. Evacuate immediate area if dust is airborne.2.[2] Don PPE (Nitrile gloves, N95/P100 respirator, goggles).3. Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent dust generation.4. Place waste in a wide-mouth jar labeled "Solid Halogenated Hazardous Waste."
Liquid Spill (Solution) 1. Absorb with chemically inert material (Vermiculite or Universal Spill Pads).2. Do not use paper towels if the solvent is an oxidizer.3. Collect into a sealed container labeled "Liquid Halogenated Waste."4. Clean surface with soap and water; collect rinsate as hazardous waste.
Skin Contact Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol) to clean skin, as they increase absorption.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of this compound is prerequisite to safe disposal. The presence of the chlorine atom on the phenyl ring significantly alters its incineration requirements compared to non-halogenated analogs.

PropertyDataOperational Implication
CAS Number 1324054-68-3Use for waste manifesting and inventory tracking.
Molecular Formula C₁₀H₉ClO₄Chlorine content mandates high-temperature incineration (>1100°C) to prevent dioxin formation.
Functional Groups 1. Carboxylic Acid (-COOH)2. Methyl Ester (-COOCH₃)3. Aryl Chloride (-Cl)Acidic nature requires compatibility checks with bases.[3] Ester group is susceptible to hydrolysis.
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid)Weak acid; will react with carbonates/bicarbonates to release CO₂ (pressure hazard in closed vessels).
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)Standard PPE (Lab coat, gloves, goggles) is mandatory.

Waste Classification & Segregation

Effective waste management relies on strict segregation at the point of generation.

The "Halogen Rule"

Because this molecule contains Chlorine, it classifies as Halogenated Waste . Even if dissolved in a non-halogenated solvent (e.g., 5% compound in Methanol), the entire mixture must be treated as halogenated waste.

Compatibility Matrix
  • Incompatible with: Strong oxidizers (Peroxides, Nitric Acid), Strong Bases (risk of rapid hydrolysis and heat generation).

  • Compatible with: Dichloromethane (DCM), Chloroform, Ethyl Acetate (in halogenated streams).

Visualizing the Segregation Workflow

The following diagram illustrates the decision logic for disposing of this compound in various experimental states.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid In Solution StateCheck->Liquid Organic Solution Aqueous Aqueous Extraction Layer StateCheck->Aqueous Water/Buffer SolidAction Solid Waste Container (Label: Halogenated Solid) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck AqCheck Contamination Check (HPLC/TLC) Aqueous->AqCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolvent No Halogens LiquidAction Halogenated Liquid Waste Carboy (Red Tag) HaloSolvent->LiquidAction NonHaloSolvent->LiquidAction *Rule: Mixture becomes Halogenated* AqClean Neutralize -> Drain (If permitted by local EHS) AqCheck->AqClean Compound Absent AqDirty Aqueous Hazardous Waste (Trace Organics) AqCheck->AqDirty Compound Present

Figure 1: Decision tree for segregating 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid waste streams. Note that mixing this compound with non-halogenated solvents reclassifies the entire volume as halogenated waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess solid powder in the original vial or weighing boat.

  • Do not dissolve. Dissolving solids unnecessarily increases waste volume and cost.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid.[4][5][6]

    • Hazard Checkbox: Toxic, Irritant.[2][7]

    • Constituents: 100%.

  • Container: Place the vial (cap tightened) into a wide-mouth high-density polyethylene (HDPE) jar designated for "Lab Pack" solids.

  • Secondary Containment: Ensure the jar is stored in a secondary bin until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., Dichloromethane or Methanol).

  • Identify Solvent Base:

    • If solvent is DCM/Chloroform : Pour directly into the Halogenated Waste carboy.

    • If solvent is Acetone/Methanol : You must STILL pour this into the Halogenated Waste carboy because the solute contains chlorine.

  • pH Check: If the reaction involved strong acids or bases, neutralize the solution to pH 5–9 before adding to the waste carboy to prevent exothermic reactions in the waste container.

  • Log Entry: Record the approximate concentration and volume on the waste log sheet.

Protocol C: Contaminated Glassware & Consumables

Context: Pipette tips, weighing boats, and syringes contaminated with the compound.

  • Solvent Rinse: Triple-rinse glassware with a minimal amount of acetone. Collect the rinsate into Halogenated Liquid Waste .

  • Solid Debris: Place contaminated gloves, paper towels, and pipette tips into a Hazardous Solid Waste bag (often yellow or clear with red lettering). Do not throw in regular trash.

  • Sharps: Contaminated needles must go into a rigid Sharps Container labeled "Chemical Contaminated Sharps."

Regulatory Compliance (US EPA & EU)

US EPA (RCRA) Classification

While this specific compound is not explicitly "P-listed" or "U-listed" (40 CFR 261.33), it falls under the "Generator Knowledge" rule.

  • Waste Code: If the waste passes the Toxicity Characteristic Leaching Procedure (TCLP) for certain constituents, it may carry a D-code.[8][9] However, generally, it is classified as a Halogenated Solvent Waste (often coded F001/F002 if mixed with listed solvents, or generic hazardous waste otherwise).

  • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with regulated solvents, but treat with the severity of RCRA waste.

European Waste Catalogue (EWC)
  • Code 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.

  • Code 07 01 07:* Halogenated still bottoms and reaction residues.

Scientific Rationale for Protocols

Why strict segregation? The presence of the chlorine atom (C-Cl bond) requires specific incineration conditions. When halogenated organics are incinerated at standard temperatures (<850°C), they can form dioxins and furans , which are persistent organic pollutants (POPs). Specialized hazardous waste incinerators operate at >1100°C with rapid quenching to prevent this reformation. Mixing this compound with non-halogenated fuel-blending waste streams (which are burned at lower temperatures) risks releasing these toxins into the atmosphere.

Why pH control? The methoxycarbonyl group is an ester. In the presence of strong bases (often found in waste containers from other processes), it can undergo saponification, generating heat and methanol. The carboxylic acid group can also react with carbonates to release CO₂ gas, potentially pressurizing a sealed waste carboy. Always vent waste caps loosely if active reactions are suspected, or neutralize prior to disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54367924, 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • European Commission (2014). Guidance on classification of waste according to EWC-Stat categories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

An Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid This guide provides essential, field-proven guidance on the selection and use of Personal P...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-(3-chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS No. 1324054-68-3). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation, grounded in the specific chemical nature of the target compound.

Foundational Risk Assessment: Understanding the Compound

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is a solid, chlorinated aromatic carboxylic acid.[1] Its hazard profile stems from the combination of these functional groups. A thorough risk assessment is the mandatory first step before any handling operations. The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.

Hazard IdentificationDescriptionGHS Pictogram
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled H315: Causes skin irritation[2][3] H319: Causes serious eye irritation[2][3] H335: May cause respiratory irritation[2][3]GHS07 (Exclamation Mark)

The causality is clear: the carboxylic acid moiety presents a risk of irritation and corrosion, while the chlorinated aromatic structure is associated with systemic toxicity upon absorption, ingestion, or inhalation.

The Hierarchy of Controls: PPE as the Final Safeguard

Before selecting PPE, we must emphasize that it is the last line of defense. Its efficacy depends on the prior implementation of more robust safety measures.

  • Engineering Controls: All handling of 2-(3-chloro-4-(methoxycarbonyl)phenyl)acetic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Administrative Controls: Adherence to a well-defined Standard Operating Procedure (SOP) and documented training for all personnel are non-negotiable prerequisites.

Core PPE Protocol: A Multi-Layered Defense

The selection of PPE must be deliberate and based on the specific tasks being performed. The following protocol outlines the minimum requirements for safeguarding against the identified risks.

Step 1: Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][3]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times.[4][5]

  • Enhanced Protection: For operations with a heightened risk of splashing (e.g., handling larger volumes, heating solutions, or during transfers), a full-face shield must be worn in addition to chemical splash goggles.[4] This protects the entire face from splashes and contact.

Step 2: Hand Protection

This compound is harmful in contact with skin. Therefore, selecting the correct glove material is critical and extends beyond simply wearing any disposable glove.

  • For Incidental Contact (e.g., handling sealed containers): Nitrile gloves are generally acceptable.[5] However, they provide limited protection against chlorinated compounds during extended contact.

  • For Extended Contact or Immersion: When direct, prolonged contact is possible, more robust glove materials are required. Consult manufacturer compatibility charts for the best performance against chlorinated aromatic compounds.

Glove MaterialSuitability for Chlorinated AromaticsKey Considerations
Nitrile Fair (Incidental Contact Only)Good for splash protection but degrades with prolonged exposure.[5][6]
Neoprene GoodOffers moderate chemical resistance against acids and some solvents.[6][7]
Butyl Rubber GoodProvides excellent protection against polar organics like acids but can be poor against chlorinated solvents.[6]
Viton® ExcellentOffers exceptional resistance to chlorinated and aromatic solvents.[4][5][6]
Silver Shield®/Laminate Film ExcellentProvides the highest level of overall chemical resistance against a wide variety of hazardous chemicals.[5][7]

Procedural Mandate: Always double-glove when handling this compound. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

Step 3: Body Protection
  • Standard Use: A clean, fully-buttoned laboratory coat is the minimum requirement to protect against minor splashes and solid particle contamination.[4][5]

  • High-Risk Operations: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.[4][5] For extensive contamination risk, disposable chemical-resistant coveralls (e.g., Tychem®) should be used.[7]

Step 4: Respiratory Protection

As stated, primary respiratory protection is achieved via the mandatory use of a chemical fume hood.[4]

  • Emergency Use: In the event of a large spill or a failure of engineering controls, respiratory protection will be required. The selection of a respirator (e.g., a full-face respirator with appropriate cartridges for organic vapors and acid gases) must be made by a qualified safety professional, and personnel must be properly fit-tested and trained in its use.[7][8]

PPE_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: PPE Selection & Donning cluster_2 Phase 3: Operation & Disposal start Begin Handling Task risk_assessment 1. Conduct Risk Assessment (Review SDS, Identify Hazards) start->risk_assessment engineering_controls 2. Confirm Engineering Controls (Fume Hood Operational?) risk_assessment->engineering_controls ppe_selection 3. Select Appropriate PPE engineering_controls->ppe_selection Controls Verified donning 4. Don PPE in Sequence (Coat -> Gloves -> Goggles -> Face Shield) ppe_selection->donning handle_compound 5. Handle Compound in Designated Area donning->handle_compound decon 6. Decontaminate & Doff PPE handle_compound->decon waste 7. Segregate Hazardous Waste decon->waste end_node End waste->end_node

Caption: Workflow for Safe Handling and PPE Selection.

Operational and Disposal Plans

Emergency Spill Response

Immediate and correct action is critical to mitigating the harm from a spill.

  • Minor Spill (manageable by trained personnel):

    • Alert: Inform colleagues in the immediate area.

    • Protect: Don appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat or apron.

    • Contain: Cover the spill with an acid-neutralizing agent like sodium bicarbonate, starting from the outside and working inward.[9][10]

    • Absorb: Once foaming subsides, use an inert absorbent material (e.g., vermiculite) to absorb the neutralized mixture.[11]

    • Collect: Carefully scoop the material into a clearly labeled, sealed container for hazardous waste.[9]

    • Decontaminate: Clean the spill area with soap and water. Collect the rinse water for hazardous waste disposal if the spill was significant.[9][11]

  • Major Spill (large, uncontained, or posing an immediate respiratory hazard):

    • Evacuate: Immediately evacuate the area.[4]

    • Alert: Notify colleagues and activate the institutional emergency response system (e.g., call 911 or the internal emergency number).[9]

    • Isolate: Close doors to the affected area to confine the hazard.[9]

Personnel Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with an approved eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13]

Waste Disposal Plan

All materials contaminated with 2-(3-chloro-4-(methoxycarbonyl)phenyl)acetic acid are considered hazardous waste.

  • Segregation: All contaminated PPE (gloves, disposable coats), absorbent materials, and empty containers must be collected separately from regular trash.[4][14]

  • Containment: Waste must be placed in durable, leak-proof, and clearly labeled hazardous waste containers.[9]

  • Disposal: Disposal must adhere strictly to institutional, local, and national regulations for chlorinated organic waste.[14][15] High-temperature incineration is a common and effective method for the complete destruction of such residues.[15][16]

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency.
  • Chemical Spill Procedures. (n.d.). Cornell University Environment, Health and Safety.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (n.d.). BenchChem.
  • General Chemical Spill Procedures. (2021, October). University of British Columbia Okanagan Campus Operations and Risk Management.
  • Lab Safety Emergency Chemical Spill Procedures. (n.d.). University of Hawaii at Manoa.
  • Chemical Spill Response Procedure. (n.d.). University of Manitoba.
  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
  • 2-(3-Chloro-4-(Methoxycarbonyl)phenyl)acetic acid Safety Information. (n.d.). Sigma-Aldrich.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Institute of Organic Chemistry, University of Regensburg.
  • SAFETY DATA SHEET for o-Chlorophenylacetic acid. (2025, September 16). Thermo Fisher Scientific.
  • Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety.
  • SAFETY DATA SHEET for Amino-(3-chloro-4-methoxy-phenyl)-acetic acid. (2024, November 1). Aaron Chemicals LLC.
  • SAFETY DATA SHEET for o-Chlorophenylacetic acid. (n.d.). Fisher Scientific.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • SAFETY DATA SHEET for Phenylacetic acid. (2011, December 15). ThermoFisher Scientific.
  • 2-(3-Chloro-4-(Methoxycarbonyl)phenyl)acetic acid. (n.d.). ChemScene.
  • 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid. (n.d.). CymitQuimica.
  • Personal Protective Equipment. (n.d.). University of Florida Environmental Health & Safety Services.

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